SAFit1
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[3-[(1R)-1-[(2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carbonyl]oxy-3-(3,4-dimethoxyphenyl)propyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQZPFWOEOOISR-AKTKKGGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCC(=O)O)OC(=O)[C@@H]3CCCCN3C(=O)[C@@H](C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SAFit1 Mechanism of Action in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAFit1 is a potent and highly selective small-molecule inhibitor of the FK506-binding protein 51 (FKBP51), a co-chaperone and regulator of the glucocorticoid receptor (GR).[1][2] Emerging research has highlighted the therapeutic potential of this compound, particularly in the context of neuronal cells where it has been shown to robustly promote neurite outgrowth.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neuronal cells, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
FKBP51, encoded by the FKBP5 gene, is a peptidyl-prolyl isomerase (PPIase) that plays a critical role in the cellular stress response. It is a key component of the heat shock protein 90 (Hsp90) heterocomplex that modulates the activity of various client proteins, most notably the glucocorticoid receptor (GR).[3][4] By binding to the GR-Hsp90 complex, FKBP51 reduces the receptor's affinity for cortisol and hinders its nuclear translocation, thereby dampening the cellular response to glucocorticoids.[3][4] Given the implication of GR dysregulation in stress-related psychiatric disorders, FKBP51 has emerged as a promising therapeutic target.
This compound is a novel, highly selective inhibitor of FKBP51.[1] Its selectivity for FKBP51 over the closely related homolog FKBP52 is a key feature, as these two proteins often have opposing effects. This guide will delve into the molecular mechanisms through which this compound exerts its effects on neuronal cells, with a particular focus on the signaling cascades that lead to the prominent phenotype of enhanced neurite outgrowth.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound and its effects in neuronal cells.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) for FKBP51 | 4 ± 0.3 nM | In vitro | [1] |
| Binding Affinity (Ki) for FKBP52 | >50,000 nM | In vitro | [1] |
| Neurite Outgrowth Stimulation | Dose-dependent | Primary hippocampal neurons, N2a, SH-SY5Y | [1] |
Core Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of FKBP51. By binding to FKBP51, this compound likely induces a conformational change that prevents its interaction with its client proteins, most notably the GR-Hsp90 complex.
Modulation of the GR-Hsp90 Complex
In its basal state, the glucocorticoid receptor resides in the cytoplasm as part of a multiprotein complex that includes Hsp90 and various co-chaperones, including FKBP51.[3][4] FKBP51's interaction with this complex is thought to "clamp" the receptor in a low-affinity state for its ligand (e.g., cortisol) and impede its translocation to the nucleus upon ligand binding.
This compound, by inhibiting FKBP51, is hypothesized to release this inhibitory clamp on the GR. This would lead to an increased sensitivity of the GR to glucocorticoids, facilitating its nuclear translocation and subsequent regulation of target gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Glucocorticoid and Glucocorticoid Receptor Interactions on Brain, Spinal Cord, and Glial Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Induced-Fit Mechanism of SAFit1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the induced-fit mechanism of SAFit1, a selective inhibitor of the FK506-binding protein 51 (FKBP51). Here, we delve into the structural and functional basis of this compound's selectivity, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways.
Core Concepts: The Induced-Fit Model of this compound Binding
This compound (Selective Antagonist of FKBP51 by induced fit) achieves its remarkable selectivity for FKBP51 over the structurally similar homolog FKBP52 through a distinct induced-fit mechanism.[1][2][3] This mechanism involves significant conformational changes in the FKBP51 active site upon ligand binding, which are energetically less favorable for FKBP52.[1][3]
The cornerstone of this selectivity is the displacement of the Phenylalanine residue at position 67 (Phe67) within the FK1 domain of FKBP51.[4][5] In its unbound (apo) state, the Phe67 side chain occupies a position that would sterically hinder the binding of this compound. However, the binding of this compound induces a "flip" or "out" conformation of Phe67, creating a transient, hydrophobic binding pocket that accommodates the bulky cyclohexyl group of the inhibitor.[4][5][6] This conformational rearrangement is a key determinant of the high-affinity interaction between this compound and FKBP51. While some studies suggest this "out" conformation may exist in a pre-equilibrium, the binding of this compound significantly stabilizes this state, consistent with an induced-fit model.[7]
Quantitative Analysis of this compound Binding
The potency and selectivity of this compound and its analogs have been quantified through various biophysical assays. The following table summarizes the key binding affinity data.
| Compound | Target | K_i (nM) | K_d (nM) | Assay Method | Reference |
| This compound | FKBP51 | 4 ± 0.3 | - | Fluorescence Polarization | [8] |
| SAFit2 | FKBP51 | 6 | - | Not Specified | |
| iFit1 | FKBP51 (WT) | Weak Affinity | - | Not Specified | [4] |
| iFit1 | FKBP51 (F67V) | High Affinity | - | Not Specified | [4] |
| Macrocycle 13d | FKBP51 | - | 290 | Fluorescence Polarization | [9] |
| Fluorescent analog 14 | FKBP51 | - | 45 ± 7 | Fluorescence Polarization | [9] |
Experimental Protocols
Fluorescence Polarization Assay for Binding Affinity Determination
This protocol outlines the methodology used to determine the binding affinity of this compound for FKBP51.
Objective: To quantify the dissociation constant (K_d) or inhibition constant (K_i) of this compound for FKBP51.
Materials:
-
Purified recombinant FKBP51 protein
-
This compound compound
-
A fluorescently labeled tracer molecule that binds to the FKBP51 active site (e.g., a fluorescein-conjugated analog of the iFit ligand class, SAFit-FL)[10]
-
Assay Buffer: 20 mM HEPES pH 8.0, 150 mM NaCl, 0.015% Triton X-100[10]
-
384-well black, non-binding surface microplates
-
Microplate reader equipped with fluorescence polarization optics
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a working solution of the fluorescent tracer in Assay Buffer at a constant concentration (e.g., 0.5 nM for SAFit-FL).[10]
-
Prepare a working solution of FKBP51 in Assay Buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed volume of the FKBP51 solution to each well.
-
Add varying concentrations of the this compound competitor to the wells.
-
Add a fixed volume of the fluorescent tracer to all wells.
-
Include control wells containing:
-
Tracer only (for baseline polarization).
-
Tracer and FKBP51 (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the competitor (this compound) concentration.
-
The resulting sigmoidal curve is fitted to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The IC50 value is then converted to a K_i value using the Cheng-Prusoff equation, which requires knowledge of the K_d of the fluorescent tracer.
-
X-ray Crystallography of the FKBP51-SAFit1 Complex
This protocol provides a general overview of the steps involved in determining the co-crystal structure of FKBP51 in complex with this compound.
Objective: To elucidate the three-dimensional structure of the FKBP51-SAFit1 complex and visualize the induced-fit mechanism.
Materials:
-
Highly purified recombinant FKBP51 protein (FK1 domain is often used)
-
This compound compound
-
Crystallization screening kits and reagents
-
Cryoprotectant solutions
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Protein Expression and Purification:
-
The FK1 domain of human FKBP51 is expressed in a suitable expression system (e.g., E. coli).
-
The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Complex Formation:
-
The purified FKBP51 is incubated with an excess of this compound to ensure complete saturation of the binding sites.
-
-
Crystallization:
-
The FKBP51-SAFit1 complex is subjected to high-throughput crystallization screening using various techniques (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Crystals are cryo-cooled in a suitable cryoprotectant to prevent ice formation.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of FKBP51 as a search model.
-
The model is refined against the experimental data, and the this compound molecule is built into the electron density map.
-
The final structure is validated and deposited in the Protein Data Bank (PDB). The co-crystal structure of a this compound analog (iFit1) in complex with the FK1 domain of FKBP51 is available under PDB ID: 4TW6.
-
Visualizing the Mechanism and Pathways
To better understand the molecular events and cellular context of this compound action, the following diagrams were generated using Graphviz.
Caption: Induced-fit binding of this compound to FKBP51.
Caption: Workflow for characterizing this compound-FKBP51 interaction.
Caption: Simplified FKBP51-Glucocorticoid Receptor signaling.
References
- 1. The FKBP51 Glucocorticoid Receptor Co-Chaperone: Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
SAFit1: A Selective Inhibitor of FKBP51 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SAFit1, a potent and selective small-molecule inhibitor of the FK506-Binding Protein 51 (FKBP51). FKBP51 is a co-chaperone and peptidyl-prolyl isomerase implicated in various stress-related and metabolic disorders. The high structural homology among FKBP family members has posed a significant challenge for the development of selective inhibitors. This compound represents a breakthrough in this field, achieving remarkable selectivity for FKBP51 over its close homolog FKBP52 and other isoforms. This document details the quantitative binding data of this compound, comprehensive experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates.
Introduction to FKBP51 and the Rationale for Selective Inhibition
The FK506-binding protein 51 (FKBP51) is a ubiquitously expressed protein that plays a crucial role in the regulation of several key cellular processes. As a co-chaperone of the Hsp90 complex, it modulates the activity of steroid hormone receptors, including the glucocorticoid receptor (GR), and is involved in signaling cascades that govern stress response, cell proliferation, and immune function. Dysregulation of FKBP51 has been linked to the pathophysiology of major depressive disorder, anxiety, chronic pain, and metabolic diseases.
The development of therapeutic agents targeting FKBP51 has been hampered by the difficulty in achieving selectivity against the highly homologous FKBP52, which often exerts opposing biological effects. This compound (Selective Antagonist of FKBP51 by induced fit) emerged from efforts to overcome this challenge, offering a powerful tool for dissecting the specific roles of FKBP51 and a promising scaffold for drug development.
Quantitative Data: Binding Affinity and Selectivity of this compound
This compound exhibits high-affinity binding to FKBP51, with a reported inhibition constant (Ki) of 4 ± 0.3 nM[1]. Its selectivity is highlighted by a dramatically weaker affinity for FKBP52, with a Ki greater than 50,000 nM. This remarkable selectivity is attributed to an "induced-fit" mechanism. The binding of this compound to FKBP51 stabilizes a conformational change in the protein's FK1 domain, specifically the outward flip of the Phenylalanine 67 (Phe67) residue. This creates a transient binding pocket that is not favorably formed in FKBP52. While SAFit compounds are highly selective against FKBP52, they can exhibit some affinity for other isoforms like FKBP12 and FKBP12.6[2].
| Ligand | Target | Ki (nM) | Selectivity (over FKBP51) | Reference |
| This compound | FKBP51 | 4 ± 0.3 | - | [1] |
| FKBP52 | > 50,000 | > 12,500-fold | ||
| FKBP12 | Substantial Affinity | Lower than for FKBP51 | [2] | |
| FKBP12.6 | Substantial Affinity | Lower than for FKBP51 | [2] |
Signaling Pathways Modulated by FKBP51
FKBP51 is a critical node in several signaling pathways. Its inhibition by this compound can therefore have profound effects on cellular function.
Glucocorticoid Receptor (GR) Signaling
FKBP51 acts as a negative regulator of the glucocorticoid receptor. It binds to the Hsp90-GR complex, reducing the receptor's affinity for cortisol and hindering its nuclear translocation[3][4]. Upon hormone binding, FKBP51 is displaced by FKBP52, which facilitates the transport of the activated GR to the nucleus. By inhibiting FKBP51, this compound can enhance GR sensitivity.
AKT Signaling Pathway
FKBP51 functions as a scaffold protein that facilitates the interaction between the serine/threonine kinase AKT and the phosphatase PHLPP (PH domain and leucine-rich repeat protein phosphatase)[5]. This interaction promotes the dephosphorylation of AKT at Ser473, leading to its inactivation. By inhibiting FKBP51, this compound can disrupt this scaffolding function, potentially leading to increased AKT phosphorylation and activity.
NF-κB Signaling Pathway
The role of FKBP51 in the NF-κB signaling pathway is complex, with reports suggesting it can act as a scaffold to stabilize the IKK (IκB kinase) complex, thereby promoting NF-κB activation[3][6]. Upon inflammatory stimuli, a stable IKK complex phosphorylates IκB, leading to its degradation and the subsequent nuclear translocation of NF-κB (p50/p65) to activate gene transcription. Inhibition of FKBP51 by this compound could therefore attenuate NF-κB-mediated inflammatory responses.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay measures the displacement of a fluorescently labeled tracer from FKBP51 by this compound.
Materials:
-
Purified recombinant FKBP51 protein.
-
Fluorescently labeled tracer (e.g., a fluorescent analog of an FKBP binder).
-
This compound.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of FKBP51 and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with tracer only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure fluorescence polarization using the plate reader.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the binding of this compound to FKBP51 in a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Cell line expressing endogenous FKBP51.
-
This compound.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell lysates (e.g., PCR thermocycler).
-
SDS-PAGE and Western blotting reagents.
-
Anti-FKBP51 antibody.
Procedure:
-
Culture cells to a suitable confluency.
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FKBP51 in each sample by Western blotting.
-
A shift in the melting curve of FKBP51 in the presence of this compound indicates target engagement.
Neurite Outgrowth Assay
This cellular assay assesses the functional effect of this compound on neuronal differentiation.
Materials:
-
Neuronal cell line (e.g., Neuro-2a or SH-SY5Y).
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin/streptomycin).
-
Differentiation medium (low serum).
-
This compound.
-
96-well cell culture plates.
-
Microscope with imaging capabilities.
-
Image analysis software.
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the growth medium with differentiation medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for 24-48 hours to allow for neurite extension.
-
Fix and stain the cells if necessary (e.g., with an anti-β-III tubulin antibody).
-
Acquire images of the cells using a microscope.
-
Quantify neurite length and branching using image analysis software.
-
An increase in neurite outgrowth in the presence of this compound indicates inhibition of FKBP51's negative regulatory effect on this process.
Conclusion
This compound stands as a pivotal tool for the selective investigation of FKBP51 function. Its high potency and unprecedented selectivity provide a means to dissect the intricate roles of FKBP51 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, from fundamental biochemical characterization to cellular and in vivo functional assays. The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics for a range of debilitating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcb.uconn.edu [mcb.uconn.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Biological Function of SAFit1 in Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SAFit1, a selective inhibitor of FK506-binding protein 51 (FKBP51), and its role in the modulation of the cellular stress response. It is intended for an audience with a strong background in molecular biology, pharmacology, and neuroscience.
Introduction: Targeting the Stress Response with this compound
The FK506-binding protein 51 (FKBP51) has been identified as a critical regulator of the mammalian stress response and a promising therapeutic target for stress-related psychiatric disorders like major depression.[1][2] FKBP51, encoded by the FKBP5 gene, is an intracellular protein that functions as a co-chaperone for heat shock protein 90 (Hsp90) and plays a significant role in regulating steroid hormone receptor activity, particularly the glucocorticoid receptor (GR).[3][4]
This compound is a potent and highly selective small-molecule inhibitor of FKBP51.[1][5] Its development marked a significant advancement in the field, as previous ligands were unselective and could not differentiate between FKBP51 and its structurally similar but functionally distinct homolog, FKBP52.[1] This guide will delve into the mechanism of action of this compound, its effects on cellular and systemic stress pathways, and the experimental methodologies used to characterize its function.
Mechanism of Action: Selective Inhibition by Induced Fit
This compound achieves its remarkable selectivity for FKBP51 through a unique "induced-fit" mechanism.[1] Unlike other ligands, this compound binding induces a conformational change in a transient binding pocket of FKBP51.[3][6] This change, which involves the movement of key amino acid residues like Phenylalanine 67 (F67), is not favorable in the homologous FKBP52 protein.[1][7] This structural difference allows this compound to potently inhibit FKBP51 while largely sparing FKBP52, thus avoiding potential off-target effects.[1][2]
The selective binding of this compound to the peptidyl-prolyl isomerase (PPIase) domain of FKBP51 is central to its biological activity.[4] This inhibition directly interferes with FKBP51's ability to modulate the activity of its partner proteins, most notably the glucocorticoid receptor, which is a cornerstone of the stress response system.
Role in the Hypothalamic-Pituitary-Adrenal (HPA) Axis Stress Response
The HPA axis is the primary neuroendocrine system that governs the body's reaction to stress.[8] In response to a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).[8] ACTH then acts on the adrenal glands to trigger the release of glucocorticoids, such as cortisol.[8]
FKBP51 plays a crucial role as a negative regulator within this system. It is part of the glucocorticoid receptor complex and, when bound, it reduces the receptor's affinity for cortisol, thereby dampening the downstream signaling and creating a negative feedback loop.[8] Genetic variants of FKBP5 that lead to higher FKBP51 expression can result in a dysregulated stress response, which is a risk factor for several psychiatric disorders.[2][8]
By selectively inhibiting FKBP51, this compound disrupts this negative regulation. The inhibition of FKBP51 by this compound reduces its inhibitory effect on the glucocorticoid receptor.[2] This enhances the negative feedback sensitivity of the HPA axis, leading to improved regulation of stress hormone secretion and better stress-coping behaviors, as observed in animal models.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity and application of this compound from various studies.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Ki) | 4 ± 0.3 nM | FKBP51 | [5] |
| Neurite Outgrowth Stimulation | 1 - 1000 nM | N2a, SH-SY5Y cells, primary hippocampal neurons | [5] |
| In Vivo Dosage (SAFit2) | 20 mg/kg body weight | Mice (Forced Swim Test) | [1] |
| In Vivo HPA Axis Modulation (SAFit2) | 20 mg/kg body weight | Mice (Dexamethasone/CRF Test) | [1] |
| PD-L1 Expression Reduction | 5, 25, or 50 nM | Glioma cells | [7] |
Note: SAFit2, a close analog of this compound with improved pharmacokinetic properties, is often used for in vivo studies.[7]
Effects on Neuronal Cells
Beyond its role in the HPA axis, this compound has demonstrated direct neurotrophic effects. Studies have shown that this compound potently stimulates neurite elongation in both neuroblastoma cell lines (N2a and SH-SY5Y) and in primary hippocampal neurons.[1][5] This suggests that FKBP51 inhibition may promote neuronal plasticity and resilience, which are often impaired in stress-related disorders. The enhancement of neurite outgrowth occurs in a dose-dependent manner and further supports the therapeutic potential of targeting FKBP51 for neurological and psychiatric conditions.[1][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
Neurite Outgrowth Assay in Primary Neurons
This protocol is adapted from studies demonstrating the neurotrophic effects of this compound.[1]
-
Cell Preparation:
-
Dissect hippocampi from E18 mouse embryos.
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate the primary hippocampal neurons on poly-L-lysine-coated coverslips or plates at a suitable density.
-
Culture the neurons in a neurobasal medium supplemented with B27 and L-glutamine.
-
-
Compound Treatment:
-
Incubation and Fixation:
-
Incubate the treated neurons for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Fix the cells using 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
-
Immunostaining and Imaging:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites.
-
Use a fluorescently labeled secondary antibody for detection.
-
Mount the coverslips and acquire images using fluorescence microscopy.
-
-
Quantification:
-
Trace the length of the longest neurite for a significant number of neurons (>30) per condition using imaging software (e.g., ImageJ/Fiji).
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare neurite lengths between this compound-treated and control groups.
-
In Vivo Forced Swim Test (FST)
This protocol, used with the analog SAFit2, assesses antidepressant-like activity in mice.[1]
-
Animal Acclimation:
-
House male mice (e.g., C57BL/6) under standard conditions with a 12-hour light/dark cycle for at least one week before the experiment.
-
-
Drug Administration:
-
Forced Swim Test Procedure:
-
Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Record the session (typically 6 minutes) via video for later analysis.
-
The first 2 minutes are often considered a habituation period and are excluded from the analysis.
-
Score the remaining 4 minutes for time spent immobile (floating) versus time spent struggling.
-
-
Data Analysis:
-
An increase in struggling time and a decrease in immobility time are interpreted as an antidepressant-like effect.
-
Use an appropriate statistical test (e.g., Student's t-test) to compare the behavior of the SAFit2-treated group with the vehicle control group.
-
Conclusion and Future Directions
This compound and its analogs represent a novel class of pharmacological tools and potential therapeutics for stress-related disorders. By selectively inhibiting FKBP51, these compounds enhance neuroendocrine feedback and promote neuronal health, addressing key biological alterations associated with conditions like major depression.[1] The detailed mechanisms and protocols outlined in this guide provide a foundation for researchers and drug developers to further explore the therapeutic potential of FKBP51 inhibition. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds for clinical use and identifying patient populations, potentially through genetic screening for FKBP5 variants, who would benefit most from this targeted therapeutic strategy.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. SAFit [psych.mpg.de]
- 3. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of FKBP5 and its genetic mutations in stress-induced psychiatric disorders: an opportunity for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SAFit1 in Promoting Neurite Outgrowth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of SAFit1, a selective inhibitor of FK506-binding protein 51 (FKBP51), and its significant role in promoting neurite outgrowth. By elucidating the underlying signaling pathways and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers investigating neuroregeneration and developing novel therapeutics for neurological disorders. The quantitative data presented herein demonstrates the potent neurotrophic effects of this compound, highlighting its potential as a valuable research tool and a promising candidate for drug development.
Introduction
Neurite outgrowth, the process of developing axons and dendrites, is fundamental to the formation and plasticity of neural circuits. Dysregulation of this process is implicated in various neurological disorders and injuries. The FK506-binding protein 51 (FKBP51) has emerged as a key negative regulator of neuronal growth. This compound, a highly selective small molecule inhibitor of FKBP51, has been shown to effectively promote neurite elongation in multiple neuronal cell types[1][2]. This guide details the mechanism of action of this compound, presents quantitative data on its effects, and provides comprehensive experimental protocols to facilitate further research in this area.
Quantitative Data on this compound-Induced Neurite Outgrowth
This compound has been demonstrated to dose-dependently stimulate neurite outgrowth in various neuronal models. The following tables summarize the key quantitative findings from studies investigating the effects of this compound and its close analog, SAFit2, on neurite elongation and branching.
Table 1: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Cell Type | Treatment | Concentration | Outcome | Statistical Significance | Reference |
| Primary Hippocampal Neurons (E18 Mouse) | This compound | 100 nM | Significant increase in neurite outgrowth | P < 0.001 | [1] |
| Primary Hippocampal Neurons (E18 Mouse) | This compound | 1 - 1000 nM | Dose-dependent stimulation of neurite outgrowth | - | [3] |
Table 2: Dose-Dependent Effect of SAFit2 on Neurite Length and Branching in Primary Hippocampal Neurons
| Treatment | Concentration | Mean Neurite Length (relative to DMSO control) | Mean Number of Nodes (relative to DMSO control) | Reference |
| SAFit2 | 250 nM | ~1.5 | ~1.4 | [4] |
| SAFit2 | 500 nM | ~1.8 | ~1.6 | [4] |
| SAFit2 | 1000 nM | ~1.9 | ~1.7 | [4] |
| BDNF | 40 ng/mL | ~1.4 | ~1.3 | [4] |
Table 3: Effect of this compound on Neurite Outgrowth in Neuronal Cell Lines
| Cell Line | Treatment | Concentration Range | Outcome | Reference |
| N2a (Neuroblastoma) | This compound | 1 - 1000 nM | Potent stimulation of neurite outgrowth | [3] |
| SH-SY5Y (Neuroblastoma) | This compound | 1 - 1000 nM | Potent stimulation of neurite outgrowth | [3] |
Signaling Pathways Involved in this compound-Mediated Neurite Outgrowth
This compound promotes neurite outgrowth by inhibiting FKBP51, which in turn modulates downstream signaling pathways critical for neuronal growth and plasticity. The primary mechanisms involve the PI3K/Akt and NF-κB signaling cascades.
PI3K/Akt Pathway
FKBP51 is known to negatively regulate the PI3K/Akt pathway by acting as a scaffold for the phosphatase PHLPP, which dephosphorylates and inactivates Akt[5]. By inhibiting FKBP51, this compound disrupts this interaction, leading to increased Akt phosphorylation and activation. Activated Akt then phosphorylates downstream targets that promote cytoskeletal dynamics and protein synthesis necessary for neurite elongation.
NF-κB Pathway
FKBP51 has been shown to act as a scaffold for the IKK complex, a key regulator of the NF-κB pathway. This interaction is thought to be important for NF-κB activation. By inhibiting FKBP51, this compound may modulate NF-κB signaling, which plays a complex role in inflammation and neuronal survival that can indirectly influence neurite outgrowth. The precise role of NF-κB in this compound-mediated neurite outgrowth requires further investigation.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effect of this compound on neurite outgrowth.
Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol describes the differentiation of SH-SY5Y neuroblastoma cells and the subsequent analysis of neurite outgrowth following this compound treatment.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
This compound
-
Poly-D-lysine coated plates/coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Seed cells onto Poly-D-lysine coated plates or coverslips at a density that allows for individual neurite analysis (e.g., 2,500 cells/well in a 96-well plate).
-
Differentiation: After 24 hours, replace the medium with a low-serum (e.g., 1% FBS) medium containing 10 µM retinoic acid to induce differentiation. Culture for 3-5 days, changing the medium every 2 days.
-
This compound Treatment: Treat the differentiated cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 24-48 hours.
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Analyze the images using ImageJ with the NeuronJ plugin to measure total neurite length, number of primary neurites, and number of branch points per neuron.
Neurite Outgrowth Assay in Primary Hippocampal Neurons
This protocol details the isolation and culture of primary hippocampal neurons and the subsequent analysis of neurite outgrowth following this compound treatment.
Materials:
-
E18 mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine/Laminin coated plates/coverslips
-
This compound
-
(Follow steps for immunostaining, imaging, and quantification as in 4.1)
Procedure:
-
Neuron Isolation: Dissect hippocampi from E18 mouse embryos in cold dissection medium.
-
Dissociation: Enzymatically dissociate the tissue with papain or trypsin, followed by gentle mechanical trituration.
-
Plating: Plate the dissociated neurons onto Poly-D-lysine/Laminin coated plates or coverslips in plating medium.
-
This compound Treatment: After 24 hours, treat the neurons with various concentrations of this compound or vehicle control for 48 hours.
-
Analysis: Follow the immunostaining, imaging, and quantification steps as described for SH-SY5Y cells (protocol 4.1).
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol is for assessing the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.
Materials:
-
Treated neuronal cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated neuronal cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total-Akt overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total-Akt signal.
Conclusion
This compound is a potent and selective inhibitor of FKBP51 that robustly promotes neurite outgrowth in both primary neurons and neuronal cell lines. Its mechanism of action involves the modulation of key signaling pathways, including the PI3K/Akt cascade. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in neuroregenerative medicine. Future studies should focus on elucidating the complete downstream signaling network and evaluating the in vivo efficacy of this compound in models of neurological disease and injury.
References
- 1. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. FKBP51 decreases cell proliferation and increases progestin sensitivity of human endometrial adenocarcinomas by inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP51 Affects Cancer Cell Response to Chemotherapy by Negatively Regulating Akt - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SAFit1's Effect on Glucocorticoid Receptor Signaling
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The FK506-binding protein 51 (FKBP51) is a critical co-chaperone that modulates the activity of the glucocorticoid receptor (GR), a key mediator of the stress response. Elevated FKBP51 levels are associated with glucocorticoid resistance and stress-related disorders, making it a compelling therapeutic target. SAFit1 is a potent and highly selective inhibitor of FKBP51. This document provides a comprehensive technical overview of the molecular mechanism by which this compound impacts glucocorticoid receptor signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations. By selectively inhibiting FKBP51, this compound effectively enhances GR sensitivity and downstream signaling, offering a promising tool for both research and the potential development of novel therapeutics for stress-related conditions.
Introduction: The Glucocorticoid Receptor and FKBP51
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central neuroendocrine system that governs the stress response, culminating in the release of glucocorticoids (GCs)[1]. These steroid hormones exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor[2][3]. In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock protein 90 (Hsp90) and various co-chaperones, notably the immunophilins FKBP51 and its close homolog FKBP52[4][5][6].
FKBP51 and FKBP52 play opposing roles in regulating GR function. FKBP51, when bound to the GR-Hsp90 complex, decreases the receptor's affinity for glucocorticoids and impedes its translocation to the nucleus upon ligand binding[5][6]. Conversely, FKBP52 facilitates these processes, promoting GR signaling[6][7]. The expression of the FKBP5 gene, which encodes FKBP51, is induced by activated GR, creating an ultra-short negative feedback loop that dampens GR sensitivity[5][6]. An imbalance in this regulatory system, particularly the overexpression of FKBP51, is linked to GC resistance and is a risk factor for stress-related psychiatric disorders[5][7].
This compound (Selective Antagonist of FKBP51 by induced fit) was developed as a specific inhibitor to pharmacologically probe and modulate the function of FKBP51. Its high selectivity for FKBP51 over FKBP52 makes it an invaluable tool for dissecting the GR signaling pathway[7][8].
Mechanism of Action of this compound
This compound modulates GR signaling by directly targeting and inhibiting FKBP51. This action relieves the negative regulation that FKBP51 exerts on the glucocorticoid receptor.
-
Inactive State: In the absence of a glucocorticoid ligand, the GR is held in the cytoplasm in a mature, ligand-receptive conformation by the Hsp90 chaperone machinery. FKBP51 is typically bound to this complex, which reduces the GR's affinity for its ligand[6].
-
This compound Intervention: this compound, a peripheral-only FKBP51-inhibitor, binds with high affinity to the FK1 domain of FKBP51[1][8]. This binding induces a conformational change in FKBP51, preventing it from effectively interacting with the GR-Hsp90 heterocomplex[7].
-
GR Activation & Translocation: With FKBP51's inhibitory influence removed, the GR can more readily bind to glucocorticoids (e.g., cortisol, dexamethasone). Upon ligand binding, the GR dissociates from the chaperone complex, dimerizes, and translocates to the nucleus[5][6]. The displacement of FKBP51 is believed to be a key step, allowing for the recruitment of FKBP52, which facilitates interaction with the dynein motor protein complex for retrograde transport to the nucleus[5][9].
-
Gene Transcription: Inside the nucleus, the GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription[3][5][10].
By inhibiting FKBP51, this compound enhances the regulation of the HPA axis, restoring glucocorticoid sensitivity and improving stress-coping mechanisms[7].
Quantitative Data
The efficacy of this compound is rooted in its high binding affinity and remarkable selectivity for FKBP51 over the functionally opposing FKBP52. This selectivity is crucial for its mechanism of action, as non-selective inhibition would lead to unpredictable effects on GR signaling.
| Compound | Target | Binding Affinity (Ki) | Selectivity (over FKBP52) | Reference |
| This compound | FKBP51 | 4 ± 0.3 nM | >12,500-fold | [8] |
| FKBP52 | >50,000 nM | - | [8] |
Key Experimental Protocols
The following protocols describe standard methods used to elucidate the effects of this compound on the GR signaling pathway.
Co-Immunoprecipitation (Co-IP) for GR-FKBP51 Interaction
This assay is used to verify the physical interaction between GR and FKBP51 and to demonstrate that this compound can modulate this interaction.
Objective: To show that FKBP51 interacts with the GR heterocomplex and that this compound treatment reduces this association.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing endogenous or overexpressed GR and FKBP51 (e.g., HEK293T or neuroblastoma SH-SY5Y cells). Treat cells with vehicle (DMSO) or this compound (e.g., 1 µM) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate and incubate it overnight at 4°C with an antibody against the "bait" protein (e.g., anti-GR antibody).
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-FKBP51) and the "bait" protein (anti-GR) to confirm a successful pulldown. A reduced FKBP51 signal in the this compound-treated lane indicates disruption of the GR-FKBP51 interaction.
Luciferase Reporter Gene Assay for GR Transcriptional Activity
This assay quantifies the transcriptional activity of GR at GREs. It is used to measure the functional consequence of this compound treatment on GR signaling.
Objective: To determine if this compound enhances glucocorticoid-induced gene expression.
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HeLa or A549) in multi-well plates. Co-transfect the cells with two plasmids:
-
A reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple GREs.
-
A control plasmid containing a Renilla luciferase gene driven by a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell viability.
-
-
Compound Treatment: After 24 hours, replace the medium. Pre-treat cells with this compound or vehicle for 1-2 hours. Then, stimulate with a GR agonist (e.g., dexamethasone at various concentrations) for 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (Signal A).
-
Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) which quenches the firefly signal and initiates the Renilla reaction. Measure the luminescence (Signal B).
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence (A/B) for each well. An increase in this ratio in this compound-treated cells compared to vehicle indicates enhanced GR transcriptional activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation[11][12].
Objective: To provide direct evidence that this compound binds to FKBP51 inside intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of FKBP51 using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble FKBP51 as a function of temperature. A shift of the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control confirms target engagement.
GR Nuclear Translocation Assay by Immunofluorescence
This imaging-based assay visualizes the subcellular localization of GR and quantifies its movement into the nucleus upon stimulation.
Objective: To determine if this compound potentiates glucocorticoid-induced nuclear translocation of GR.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Pre-treat with this compound or vehicle, then stimulate with a GR agonist (e.g., 100 nM dexamethasone) for a specific time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with blocking buffer (e.g., BSA or serum). Incubate with a primary antibody against GR. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides.
-
Microscopy and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the GR signal in a large number of cells. An increased ratio in this compound-treated cells would indicate enhanced nuclear translocation.
Conclusion and Future Directions
This compound is a powerful chemical probe that acts as a highly selective antagonist of FKBP51. By binding to FKBP51, this compound disrupts the inhibitory interaction between the co-chaperone and the glucocorticoid receptor. This leads to a potentiation of GR signaling, characterized by increased ligand binding affinity, enhanced nuclear translocation, and greater transcriptional activity at GRE-regulated genes. The data and protocols presented in this guide underscore the utility of this compound in dissecting the complex regulation of the HPA axis. For drug development professionals, the selective targeting of FKBP51 by this compound represents a promising strategy for developing novel therapeutics aimed at correcting glucocorticoid receptor resistance in stress-related, metabolic, and inflammatory diseases. Future research should continue to explore the in vivo efficacy and safety profile of this compound and its derivatives in relevant animal models.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAFit [psych.mpg.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mcb.uconn.edu [mcb.uconn.edu]
- 10. Repression of DNA-binding dependent glucocorticoid receptor-mediated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
The discovery and development of SAFit compounds
An In-depth Technical Guide to the Discovery and Development of SAFit Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The FK506-binding protein 51 (FKBP51) has emerged as a critical regulator of the mammalian stress response and a promising therapeutic target for stress-related psychiatric disorders, chronic pain, and metabolic diseases. A significant breakthrough in targeting this protein was the discovery of SAFit (Selective Antagonist of FKBP51 by induced fit) compounds, the first potent and highly selective inhibitors of FKBP51. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of SAFit1 and SAFit2, which have become gold-standard chemical probes for investigating FKBP51 biology. The unique "induced-fit" mechanism by which these compounds achieve remarkable selectivity over the closely related homolog FKBP52 is a central focus. This document details key experimental protocols, summarizes critical quantitative data, and visualizes the underlying biological pathways and scientific logic that guided the development of this important class of molecules.
Introduction: The FKBP51 Challenge
FKBP51 (encoded by the FKBP5 gene) is a co-chaperone protein that, in concert with Heat shock protein 90 (Hsp90), regulates the activity of steroid hormone receptors, most notably the glucocorticoid receptor (GR).[1][2] High levels of FKBP51 inhibit GR signaling, leading to reduced sensitivity to glucocorticoids like cortisol and impaired negative feedback of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[3][4] This mechanism has linked FKBP51 to the pathophysiology of major depression and post-traumatic stress disorder (PTSD).[3][5]
Despite its therapeutic potential, drug discovery for FKBP51 was historically hindered by the difficulty of achieving selectivity against its structural homolog, FKBP52.[6] FKBP51 and FKBP52 share a highly conserved binding site but often have opposing biological functions.[1] Therefore, the development of selective FKBP51 inhibitors was essential to pharmacologically probe its function and validate it as a drug target.
Discovery of SAFit Compounds: An Induced-Fit Breakthrough
The discovery of this compound and SAFit2 marked a turning point in FKBP51 pharmacology.[6][7] These compounds were developed from earlier leads, iFit1 and iFit2, which showed weak but selective affinity for FKBP51.[7] Crystallographic studies of the FKBP51-iFit1 complex revealed the key to this selectivity: an "induced-fit" binding mechanism.[1][7]
Unlike conventional ligands, SAFit compounds bind to a transient, or temporary, binding pocket in FKBP51.[4][8] This binding induces a conformational "flip" in the phenylalanine residue at position 67 (Phe67), creating a unique pocket that is energetically unfavorable for FKBP52 to adopt.[1][8] This induced-fit mechanism is the structural basis for the compounds' high selectivity. Subsequent optimization of the initial leads, including the replacement of an allyl group with a cyclohexyl group, led to the development of SAFit2, which possesses a well-balanced profile of potency, selectivity, and pharmacokinetic properties suitable for in vivo studies.[8]
Logical Workflow: From Observation to Optimized Lead
Caption: Logical workflow for the discovery and optimization of SAFit compounds.
Quantitative Data Summary
The pharmacological profile of SAFit compounds has been extensively characterized. SAFit2, the most widely used tool compound, demonstrates high potency for FKBP51 and exceptional selectivity over FKBP52 and other immunophilins.
| Compound | Target | Assay Type | Affinity / Potency | Selectivity | Reference |
| SAFit2 | FKBP51 | Fluorescence Polarization (FP) | Kd = 6 nM ± 2 nM | >10,000-fold vs. FKBP52 | [8] |
| FKBP52 | Fluorescence Polarization (FP) | >60,000 nM | - | [8] | |
| FKBP12 | NanoBRET | Substantial intracellular binding | Lower than for FKBP51 | [9] | |
| Sigma 2 Receptor | Radioligand Binding | Ki = 226 nM | Off-target | [8] | |
| Histamine H4 Receptor | Radioligand Binding | Ki = 3382 nM | Off-target | [8] |
Table 1: In Vitro Binding Profile of SAFit2.
| Parameter | Species | Dose & Route | Result | Reference |
| Plasma Concentration | Mouse | 20 mg/kg, i.p. (twice daily) | Stable plasma levels of ~2 µg/mL | [8] |
| Brain Levels | Mouse | Acute i.p. injection | Total brain levels >80 ng/g for at least 3h | [8] |
Table 2: In Vivo Pharmacokinetic Parameters of SAFit2.
Signaling Pathway: Modulation of the HPA Axis
FKBP51 is a key negative regulator of the glucocorticoid receptor (GR), which is central to the HPA axis negative feedback loop. In an unliganded state, the GR resides in the cytoplasm within a multi-protein chaperone complex that includes Hsp90 and an immunophilin, which can be either FKBP51 or FKBP52.
When FKBP51 is part of the complex, it decreases the GR's affinity for cortisol.[2] Upon cortisol binding, FKBP51 impairs the translocation of the GR to the nucleus, thus dampening the transcriptional regulation of glucocorticoid-responsive genes and weakening the feedback signal that shuts down the stress response.
SAFit compounds inhibit FKBP51, preventing its incorporation into the GR-Hsp90 complex. This favors the binding of FKBP52, which facilitates GR-cortisol binding and nuclear translocation.[1] The ultimate effect is an enhancement of GR sensitivity, restoration of HPA axis negative feedback, and a reduction in stress-related behaviors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - The glucocorticoid receptor–FKBP51 complex contributes to fear conditioning and posttraumatic stress disorder [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective inhibitors of the FK506-binding protein 51 by induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SAFit1: A Selective FKBP51 Inhibitor with Antidepressant Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The FK506-binding protein 51 (FKBP51) has been identified as a significant risk factor for stress-related psychiatric conditions, including major depressive disorder.[1][2] Its role in modulating the cellular stress response, primarily through its interaction with the glucocorticoid receptor (GR), has made it a compelling target for the development of novel antidepressants.[1] However, the therapeutic potential of targeting FKBP51 has been historically hindered by the difficulty in achieving selectivity over its structurally similar but functionally opposing homolog, FKBP52.[2] The development of SAFit1, a potent and highly selective inhibitor of FKBP51, represents a significant breakthrough in this field, offering a novel mechanistic approach for treating stress-related disorders.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, supporting quantitative data, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound is a selective antagonist of FKBP51 that operates through an "induced-fit" mechanism.[2] This mechanism allows this compound to bind to a transient binding pocket in FKBP51 that is not favorably formed in FKBP52, thus conferring its high selectivity.[3] The binding of this compound to FKBP51 induces a conformational change in the protein, specifically involving the displacement of the F67 side chain, which creates the binding pocket.[4]
The primary downstream effect of this compound's inhibition of FKBP51 is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's stress response.[5] FKBP51 acts as a co-chaperone of heat shock protein 90 (Hsp90) and is involved in regulating the activity of steroid hormone receptors like the glucocorticoid receptor.[4] By inhibiting FKBP51, this compound reduces the inhibitory effect of FKBP51 on the glucocorticoid receptor.[5] This enhances the negative feedback regulation of the HPA axis, leading to improved stress-coping behaviors.[2][5] Furthermore, FKBP51 is suggested to be involved in the protein kinase B (Akt) signaling pathway.[6][7]
Signaling Pathway of this compound Action
Caption: this compound signaling pathway in the context of the stress response.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound and its analogs.
Table 1: Binding Affinity of this compound
| Compound | Target | Ki (nM) |
| This compound | FKBP51 | 4 ± 0.3 |
Data sourced from MedchemExpress.[8]
Table 2: In Vitro Effects of this compound on Neurite Outgrowth
| Cell Line | Treatment | Concentration Range | Outcome |
| N2a | This compound | 1-1000 nM | Potent stimulation of neurite outgrowth |
| SH-SY5Y | This compound | 1-1000 nM | Potent stimulation of neurite outgrowth |
| Primary Hippocampal Neurons | This compound | 1-1000 nM | Potent stimulation of neurite outgrowth |
Data sourced from MedchemExpress and Gaali et al., 2015.[2][8]
Table 3: In Vivo Effects of SAFit2 (a close analog of this compound)
| Animal Model | Treatment | Dosage | Behavioral Test | Outcome |
| Mice | SAFit2 | 20 mg/kg | Forced Swim Test | Increased struggling time, indicating an antidepressant-like effect |
| Mice | SAFit2 | 20 mg/kg | Dexamethasone-CRF Test | Enhanced suppression of the HPA axis |
Data sourced from Gaali et al., 2015.[2]
Experimental Protocols
Neurite Outgrowth Assay
This protocol is based on methodologies described for assessing the effects of this compound on neuronal cell lines and primary neurons.[2]
Objective: To quantify the effect of this compound on the growth of neurites in cultured neuronal cells.
Materials:
-
Neuronal cell line (e.g., N2a or SH-SY5Y) or primary hippocampal neurons.
-
Cell culture medium appropriate for the chosen cell type.
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Plates or dishes suitable for cell culture and imaging.
-
Microscope with imaging capabilities.
-
Image analysis software.
Workflow:
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAFit [psych.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Understanding the Structure-Activity Relationship of SAFit1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SAFit1, a selective inhibitor of the FK506-binding protein 51 (FKBP51). FKBP51 is a promising therapeutic target for a range of stress-related and metabolic disorders, and understanding the molecular interactions that govern inhibitor potency and selectivity is crucial for the development of novel therapeutics. This document details the quantitative SAR data for this compound and its analogs, provides methodologies for key experiments, and visualizes the complex signaling pathways and experimental workflows involved in its study.
Introduction to this compound and its Target, FKBP51
The FK506-binding protein 51 (FKBP51) is a co-chaperone of the 90 kDa heat shock protein (Hsp90) and a critical regulator of the glucocorticoid receptor (GR) signaling pathway.[1][2] Its involvement in stress response, mood disorders, chronic pain, and metabolic diseases has made it an attractive drug target.[3][4] The development of selective inhibitors for FKBP51 has been challenging due to the high structural homology with its close counterpart, FKBP52, which often has opposing physiological roles.
SAFit (Selective Antagonists of FKBP51 by induced fit) compounds represent a class of inhibitors that achieve remarkable selectivity for FKBP51.[3] this compound was one of the first potent and highly selective inhibitors of FKBP51 to be discovered.[5][6] Its mechanism of action relies on an "induced-fit" model, where it binds to and stabilizes a transient, "open" conformation of the FKBP51 active site that is not readily adopted by FKBP52.[3] This guide delves into the structural features of this compound and its analogs that are critical for this selective binding and potent inhibition.
Structure-Activity Relationship (SAR) of this compound Analogs
The core structure of this compound can be divided into three key regions: a "top group," a pipecolic acid core, and a "bottom group" which includes a selectivity-inducing moiety and an aryl group. The following table summarizes the quantitative SAR data for a selection of this compound analogs, highlighting the impact of modifications in these regions on binding affinity for FKBP51.
| Compound ID | R1 (Top Group) | R2 (Selectivity-Inducing Moiety) | R3 (Aryl Moiety) | Ki (nM) for FKBP51 | Selectivity vs. FKBP52 (Ki FKBP52 / Ki FKBP51) | Reference |
| This compound | 3,3-dimethyl-2-oxopentanoyl | Cyclohexyl | 3,4,5-trimethoxyphenyl | 4 ± 0.3 | >12500 | [7] |
| SAFit2 | (4-methyl-1-piperazinyl)carbonyl | Cyclohexyl | 3,4,5-trimethoxyphenyl | 1.5 | >10000 | [8] |
| Analog 1 | Benzoyl | Cyclohexyl | 3,4,5-trimethoxyphenyl | 18 | High | [9] |
| Analog 2 | Acetyl | Cyclohexyl | 3,4,5-trimethoxyphenyl | 250 | High | [9] |
| Analog 3 | 3,3-dimethyl-2-oxopentanoyl | Isopropyl | 3,4,5-trimethoxyphenyl | 120 | Moderate | [9] |
| Analog 4 | 3,3-dimethyl-2-oxopentanoyl | Cyclopentyl | 3,4,5-trimethoxyphenyl | 15 | High | [9] |
| Analog 5 | 3,3-dimethyl-2-oxopentanoyl | Cyclohexyl | Phenyl | 50 | Moderate | [10] |
| Analog 6 | 3,3-dimethyl-2-oxopentanoyl | Cyclohexyl | 4-methoxyphenyl | 20 | High | [10] |
Key SAR Insights:
-
The Cyclohexyl Moiety is Crucial for Selectivity: Replacement of the cyclohexyl group (R2) with smaller alkyl groups like isopropyl leads to a significant drop in both potency and selectivity. This bulky group is essential for inducing the conformational change in FKBP51 that prevents FKBP52 from binding.
-
The Top Group Influences Potency: Modifications to the "top group" (R1) can significantly impact binding affinity. The 3,3-dimethyl-2-oxopentanoyl group in this compound and the (4-methyl-1-piperazinyl)carbonyl group in SAFit2 are well-tolerated and contribute to high potency. Simpler groups like acetyl lead to a substantial decrease in affinity.
-
The Trimethoxyaryl Moiety Enhances Potency: The 3,4,5-trimethoxyphenyl group (R3) is a key contributor to the high potency of this compound and SAFit2. Removal or alteration of the methoxy groups generally leads to a decrease in binding affinity.
Signaling Pathways Modulated by FKBP51
FKBP51 is a hub protein involved in multiple signaling cascades. Its inhibition by this compound can therefore have wide-ranging cellular effects. The following diagrams illustrate the key signaling pathways influenced by FKBP51.
Caption: FKBP51's role in the glucocorticoid receptor signaling pathway.
Caption: FKBP51's scaffolding role in the NF-κB signaling pathway.
Caption: FKBP51 as a scaffold protein in the AKT-PHLPP signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are the methodologies for key assays used in the characterization of this compound and its analogs.
Fluorescence Polarization (FP) Competition Assay for FKBP51 Binding
This assay is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a fluorescently labeled tracer from the FKBP51 active site.
Materials:
-
Recombinant human FKBP51 protein
-
Fluorescent tracer (e.g., a fluorescein-labeled SAFit analog)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (this compound and analogs) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute recombinant FKBP51 to a final concentration of 10 nM in Assay Buffer.
-
Dilute the fluorescent tracer to a final concentration of 1 nM in Assay Buffer.
-
Prepare a serial dilution of the test compounds in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (typically from 1 pM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted test compound solutions to the wells of the 384-well plate.
-
Add 5 µL of the 10 nM FKBP51 solution to each well.
-
Add 5 µL of the 1 nM fluorescent tracer solution to each well.
-
For control wells:
-
Maximum Polarization (Pmax): 5 µL Assay Buffer, 5 µL 10 nM FKBP51, 5 µL 1 nM tracer.
-
Minimum Polarization (Pmin): 5 µL Assay Buffer, 5 µL Assay Buffer, 5 µL 1 nM tracer.
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.
-
NanoBRET™ Target Engagement Assay for Intracellular FKBP51 Binding
This assay measures the binding of test compounds to FKBP51 within living cells, providing a more physiologically relevant assessment of target engagement.
Materials:
-
HEK293T cells
-
Plasmid encoding FKBP51-NanoLuc® fusion protein
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer (a fluorescently labeled this compound analog that can enter cells)
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well, flat-bottom cell culture plates
-
Luminescence plate reader with 460 nm and >600 nm filters
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Transfect the cells with the FKBP51-NanoLuc® plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of the test compounds in Opti-MEM™.
-
Remove the culture medium from the cells and replace it with the compound dilutions.
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
-
Tracer and Substrate Addition:
-
Prepare a solution containing the NanoBRET™ Tracer and the Nano-Glo® Substrate in Opti-MEM™.
-
Add this solution to each well of the plate.
-
-
Measurement:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for intracellular target engagement.
-
Experimental and Logical Workflows
The discovery and characterization of selective FKBP51 inhibitors like this compound follow a structured workflow.
Caption: A typical workflow for the discovery and development of SAFit analogs.
This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and chemical biology, facilitating the design and development of the next generation of selective FKBP51 inhibitors.
References
- 1. Focus on FKBP51: A molecular link between stress and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of small molecule inhibitors of FKBP51-Hsp90 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: SAFit1 for Primary Hippocampal Neuron Cultures
Introduction
SAFit1 is a potent and selective inhibitor of the FK506-binding protein 51 (FKBP51), a co-chaperone protein implicated in the regulation of the cellular stress response.[1][2] FKBP51, encoded by the FKBP5 gene, is an established risk factor for stress-related psychiatric disorders.[1] this compound operates through an "induced fit" mechanism, which confers its high selectivity for FKBP51 over its close homolog, FKBP52.[3][4] In neurobiology, the inhibition of FKBP51 by this compound is of significant interest as it has been shown to promote neurite outgrowth and enhance neuroplasticity in primary hippocampal neurons and various neuronal cell lines.[1] These effects mimic one of the proposed mechanisms of action for antidepressant therapies, making this compound a valuable research tool for studying neuronal development, stress-related pathophysiology, and the discovery of novel therapeutic agents.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound and its closely related, well-characterized analog, SAFit2.
| Parameter | Compound | Value | Species/System | Notes | Reference |
| Binding Affinity (Kᵢ) | This compound | 4 ± 0.3 nM | Recombinant Human FKBP51 | Measures the inhibitory potency of this compound. | [2] |
| Effective Concentration | This compound | 1 - 1000 nM | Primary Hippocampal Neurons | Wide active concentration range for stimulating neurite outgrowth. | [2] |
| Observed Effect | This compound | 100 nM | E18 Mouse Primary Hippocampal Neurons | Dose-dependently stimulated neurite outgrowth. | [1] |
| Observed Effect | SAFit2 | 1, 10, 100 nM | Rat Hippocampal Neural Progenitor Cells | Increased the number of cells differentiating into neurons. | [5] |
| Observed Effect | SAFit2 | 500 nM | E18 Mouse Primary Hippocampal Neurons | Induced a larger increase in neurite length and nodes compared to Brain-Derived Neurotrophic Factor (BDNF). | [5][6] |
Signaling Pathways Modulated by this compound
This compound, by inhibiting FKBP51, influences several key signaling cascades that regulate neuronal function and stress response. FKBP51 is a crucial component of the glucocorticoid receptor (GR) complex, where it impairs GR signaling. Its inhibition by this compound can therefore modulate the cellular response to stress hormones. Furthermore, FKBP51 interacts with other important pathways, including the Akt/GSK3 and NF-κB signaling cascades, which are critical for cell survival, neurogenesis, and inflammation.[3][5][7]
Caption: Signaling pathways influenced by this compound-mediated inhibition of FKBP51.
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) mouse or rat pups.[8][9] All procedures should be performed under sterile conditions in a laminar flow hood.
Materials and Reagents:
-
Timed-pregnant E18 mouse or rat
-
Coverslips (12 mm or 18 mm) coated with Poly-L-Lysine or Poly-D-Ornithine/Laminin[8][10]
-
Dissection medium: ice-cold Hibernate-E medium or HBSS
-
Digestion solution: 0.25% Trypsin-EDTA or Papain (20 units/mL) with DNase I (0.01%)[9]
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
70% Ethanol
-
Sterile dissection tools (forceps, scissors)
-
Sterile conical tubes (15 mL) and pipettes
Procedure:
-
Preparation: Coat sterile coverslips with Poly-L-Lysine (100 µg/mL) overnight at 37°C, then wash 4 times with sterile water before use.[8] Prepare all media and warm the plating medium to 37°C.
-
Dissection: Euthanize the pregnant dam according to approved institutional protocols. Dissect the E18 embryos and place them in ice-cold dissection medium.
-
Hippocampal Isolation: Under a dissecting microscope, decapitate an embryo and remove the brain. Isolate the hippocampi from both hemispheres and place them in a fresh tube of ice-cold dissection medium.
-
Dissociation: Aspirate the dissection medium and add 5 mL of pre-warmed digestion solution. Incubate for 15-20 minutes at 37°C.[9] Gently swirl the tube every 5 minutes.
-
Trituration: Stop the digestion by adding an equal volume of plating medium containing 10% Fetal Bovine Serum (FBS) or a trypsin inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.
-
Plating: Determine cell density using a hemocytometer. Plate the neurons onto the coated coverslips in a 24-well plate at a density of 50,000 to 100,000 cells/cm².
-
Maintenance: Incubate the cultures at 37°C in a 5% CO₂ incubator. After 24 hours, replace 50% of the medium with fresh, pre-warmed plating medium to remove cellular debris. Continue to replace 50% of the medium every 3-4 days.
Protocol 2: this compound Treatment for Neurite Outgrowth Assay
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Primary hippocampal cultures (prepared as in Protocol 1), typically 3-4 days in vitro (DIV)
-
Pre-warmed plating medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in pre-warmed plating medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM).[1][2]
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration used (typically ≤ 0.1%).
-
Treatment: At DIV 3 or 4, carefully remove 50% of the medium from each well containing the cultured neurons. Add an equal volume of the this compound working solution or the vehicle control.
-
Incubation: Return the plates to the 37°C, 5% CO₂ incubator. Incubate for 48 to 72 hours to allow for neurite outgrowth.[5]
Protocol 3: Immunocytochemistry and Analysis of Neurite Outgrowth
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking buffer: 0.25% Triton X-100 and 5% Normal Goat Serum (NGS) in PBS
-
Primary antibody: anti-βIII-Tubulin (neuronal marker) or anti-MAP2 (dendritic marker)[5][11]
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After the treatment period, gently wash the cells twice with warm PBS. Fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize and block non-specific binding by incubating with the Permeabilization/Blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis:
-
Acquire images of isolated neurons using a fluorescence microscope.
-
Using image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin), quantify neurite outgrowth.
-
Trace the length of all neurites for each neuron to determine the total neurite length.
-
Count the number of primary neurites and branch points (nodes) per neuron.
-
Compare the measurements between vehicle-treated and this compound-treated groups. Statistical significance can be determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).
-
Experimental Workflow
The following diagram illustrates the overall workflow for investigating the effect of this compound on primary hippocampal neurons.
Caption: Experimental workflow for assessing this compound's effect on neurite outgrowth.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. neuvitro.com [neuvitro.com]
- 11. FKBP51 modulates hippocampal size and function in post-translational regulation of Parkin - PMC [pmc.ncbi.nlm.nih.gov]
SAFit1 for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAFit1 is a potent and selective inhibitor of the FK506-binding protein 51 (FKBP51), a co-chaperone that has been identified as a significant risk factor for stress-related psychiatric disorders.[1][2][3] By selectively targeting FKBP51, this compound offers a promising therapeutic avenue for various neurological and psychiatric conditions. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, based on available preclinical data. It is important to note that while direct in vivo dosage data for this compound is limited, the information provided is supplemented with data from its well-characterized and more advanced analog, SAFit2, to offer comprehensive guidance.
Data Presentation
Table 1: In Vivo Administration of this compound and its Analog SAFit2 in Mice
| Compound | Dosage | Administration Route | Mouse Model/Study Type | Key Findings | Reference |
| This compound | 30 mg/kg | Oral (gavage) | Pharmacokinetic study | Characterization of plasma concentration over time. | [4] |
| SAFit2 | 10 mg/kg | Intraperitoneal (i.p.) | Spared Nerve Injury (neuropathic pain) | Reduced mechanical hypersensitivity and neuroinflammation. | [5][6] |
| SAFit2 | 20 mg/kg | Intraperitoneal (i.p.) | Stress-coping behavior (Forced Swim Test) | Increased struggling time, suggesting antidepressant-like effects. | [2] |
| SAFit2 | 20 mg/kg | Intraperitoneal (i.p.) | Alcohol consumption | Reduced ongoing alcohol consumption. | [7] |
| SAFit2 | 2 mg | Subcutaneous (s.c.) | Obesity and Diabetes | No immediate effect on body weight or glucose tolerance in a single-dose study. | [8] |
| SAFit2 | 7.5, 10, 15 mg/kg | Intraperitoneal (i.p.) | Huntington's Disease (R6/2 mice) | Reduced levels of mutant huntingtin protein. | [8] |
Signaling Pathways
This compound exerts its effects by inhibiting FKBP51, which is known to modulate several key signaling pathways, including the PI3K/Akt and NF-κB pathways. The inhibition of FKBP51 by this compound is thought to disinhibit the glucocorticoid receptor (GR), leading to enhanced negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. Furthermore, FKBP51 has been shown to influence neuronal survival and inflammation through these pathways.
Figure 1. Proposed signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: Oral Administration of this compound for Pharmacokinetic Studies
This protocol is based on a published pharmacokinetic study of this compound in mice.[4]
1. Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methyl cellulose and 0.5% (v/v) Tween-80 in sterile water
-
Oral gavage needles (20-22 gauge, 1-1.5 inch with a ball tip)
-
Syringes (1 mL)
-
Male C57BL/6 mice (8-10 weeks old)
2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound for a 30 mg/kg dose.
-
Prepare the vehicle solution.
-
Create a suspension of this compound in the vehicle. Ensure thorough mixing to achieve a homogenous suspension. It is recommended to prepare this fresh on the day of the experiment.
3. Dosing Procedure:
-
Weigh each mouse to determine the exact volume of the dosing solution to administer (typically 10 mL/kg).
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
4. Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process blood to obtain plasma and store at -80°C until analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS Method for Simultaneous Quantitation of SAFit-1 and SAFit-2 in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAFit2 reduces neuroinflammation and ameliorates nerve injury-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare SAFit1 working solution for cell culture
Application Notes and Protocols: SAFit1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and highly selective small-molecule inhibitor of the FK506-Binding Protein 51 (FKBP51).[1] FKBP51 is a co-chaperone of Heat Shock Protein 90 (Hsp90) and plays a significant role in regulating the cellular stress response by modulating the activity of the glucocorticoid receptor (GR).[2][3][4] Due to its high structural similarity to the functionally distinct homolog FKBP52, developing selective inhibitors has been challenging. This compound achieves remarkable selectivity by inducing a conformational change ("induced-fit") in FKBP51 that is not favorable for FKBP52. In cell culture, this compound is primarily used to study the roles of FKBP51 in various signaling pathways and has been shown to potently stimulate neurite outgrowth in neuronal cell lines and primary neurons.[1][5][6]
Mechanism of Action: Modulation of Glucocorticoid Receptor Signaling
In its basal state, the Glucocorticoid Receptor (GR) resides in the cytoplasm within a multi-protein complex that includes Hsp90.[7] The co-chaperones FKBP51 and FKBP52 compete for binding to this complex.[3]
-
FKBP51 Association: When FKBP51 is part of the complex, it decreases the GR's affinity for its ligand (e.g., cortisol), thereby inhibiting GR signaling and nuclear translocation.[2][3] This creates a negative feedback loop, as GR activation normally upregulates the expression of the FKBP5 gene (which encodes FKBP51).[2][3]
-
FKBP52 Association: Conversely, FKBP52 binding facilitates GR's conformational maturation and translocation to the nucleus upon ligand binding, promoting the transcription of target genes.[3]
-
This compound Intervention: this compound selectively binds to and inhibits FKBP51. This action prevents FKBP51 from associating with the GR-Hsp90 complex, relieving the inhibition. This shift favors the association of FKBP52, thereby enhancing GR signaling sensitivity and downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Hsp90 and FKBP51: complex regulators of psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of SAFit1 in Chronic Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pain is a significant global health issue with a pressing need for novel therapeutic strategies. A promising target in the modulation of chronic pain is the FK506-binding protein 51 (FKBP51). SAFit1 is a potent and specific inhibitor of FKBP51, a co-chaperone that regulates the glucocorticoid receptor (GR) and various inflammatory signaling pathways.[1][2] While most in vivo chronic pain research has utilized its close analog, SAFit2, due to improved pharmacokinetic properties, the data presented here for SAFit2 are highly relevant to the application of this compound, given their shared mechanism of action.[3][4] this compound and SAFit2 exhibit high binding affinity for FKBP51.[5] This document provides detailed application notes and protocols for the use of SAFit compounds in preclinical chronic pain research models.
Mechanism of Action
This compound and its analogs selectively inhibit FKBP51, a protein implicated in the negative regulation of the glucocorticoid receptor (GR) and potentiation of the NF-κB signaling pathway.[3][5] In the context of chronic pain, FKBP51 expression is upregulated in the spinal cord following noxious stimulation.[6] By inhibiting FKBP51, SAFit compounds can modulate glucocorticoid signaling and reduce neuroinflammation, thereby alleviating pain hypersensitivity.[3][6]
Data Presentation
Pharmacokinetic Properties of this compound and SAFit2 in Mice
| Parameter | This compound | SAFit2 | Units |
| Administration Route | Oral (cassette dose) | Oral (cassette dose) | - |
| Dose | 30 | 30 | mg/kg |
| Linearity Range (LC-MS/MS) | 2.45-2446 | 2.45-2446 | ng/mL |
| Intra-day Accuracy | 0.90-1.07 | 0.97-1.15 | - |
| Inter-day Accuracy | 0.90-1.07 | 0.97-1.15 | - |
| Intra-day Precision | 2.38-10.8 | 0.23-12.5 | % |
| Inter-day Precision | 2.38-10.8 | 0.23-12.5 | % |
| Data from a validated LC-MS/MS method for simultaneous quantitation in mice plasma.[7] |
In Vivo Efficacy of SAFit2 in a Neuropathic Pain Model (Spared Nerve Injury - SNI)
| Parameter | Vehicle Control | SAFit2 (10 mg/kg, i.p.) | Outcome |
| Mechanical Hypersensitivity | Significant increase post-SNI | Significantly reduced hypersensitivity compared to vehicle | Amelioration of mechanical allodynia[3] |
| Cytokine Levels (Spinal Cord, Day 21 post-SNI) | - | - | - |
| Pro-inflammatory Cytokines | Upregulated | Significantly reduced | Reduction of neuroinflammation[3] |
| Anti-inflammatory Cytokines | - | Increased | Promotion of anti-inflammatory response[3] |
| Chemokine Levels (Spinal Cord, Day 21 post-SNI) | Upregulated | Significantly reduced | Reduced immune cell infiltration[3] |
| SNI model in male C57Bl/6N mice, with treatment administered from day 5 to 10 post-surgery.[3] |
Signaling Pathways
Experimental Protocols
Chronic Pain Model: Spared Nerve Injury (SNI)
The SNI model is a widely used model of neuropathic pain that produces robust and long-lasting mechanical allodynia.[1][6]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Wound clips or sutures
-
70% ethanol and povidone-iodine for sterilization
-
Sterile saline
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol and povidone-iodine.
-
Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact and untouched.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Administer post-operative analgesia as per institutional guidelines.
-
Allow the animals to recover on a heating pad.
Chronic Pain Model: Complete Freund's Adjuvant (CFA) Induced Inflammation
The CFA model is a widely used model of inflammatory pain, characterized by robust and sustained thermal hyperalgesia and mechanical allodynia.[8][9]
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Briefly restrain the rodent.
-
Inject 50-100 µL of CFA into the plantar surface of the hind paw.
-
Return the animal to its home cage.
-
Pain behaviors typically develop within hours and can persist for several weeks.
Behavioral Assay: Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.[10]
Materials:
-
Von Frey filaments of varying forces or an electronic Von Frey apparatus
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the animals to the testing environment by placing them in the Plexiglas enclosures on the elevated mesh platform for at least 30 minutes before testing.
-
Apply the Von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold and proceeding in an up-down manner.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
Behavioral Assay: Hargreaves Test for Thermal Hyperalgesia
This test measures the latency to withdraw from a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the animals to the testing environment by placing them in the Plexiglas enclosures on the glass platform for at least 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
The withdrawal latency is recorded.
Conclusion
This compound, and its extensively studied analog SAFit2, represent valuable pharmacological tools for investigating the role of FKBP51 in chronic pain. By inhibiting FKBP51, these compounds offer a promising therapeutic strategy for alleviating chronic pain through the modulation of glucocorticoid signaling and neuroinflammatory pathways. The protocols and data presented in this document provide a foundation for researchers to design and execute preclinical studies to further explore the therapeutic potential of FKBP51 inhibitors in chronic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAFit2 reduces neuroinflammation and ameliorates nerve injury-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 7. Validated LC-MS/MS Method for Simultaneous Quantitation of SAFit-1 and SAFit-2 in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying FKBP51 in Obesity and Type 2 Diabetes Using SAFit1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding protein 51 (FKBP51) has emerged as a critical regulator in the pathophysiology of metabolic diseases, including obesity and type 2 diabetes.[1][2][3] Elevated expression of FKBP51 is associated with insulin resistance and adipogenesis.[4][5] As a co-chaperone of Hsp90, FKBP51 influences key signaling pathways that control glucose and lipid metabolism.[1][2][6] SAFit1 is a potent and highly selective inhibitor of FKBP51, making it an invaluable tool for elucidating the therapeutic potential of targeting FKBP51 in metabolic disorders.[7][8][9] These application notes provide detailed protocols for utilizing this compound to investigate the role of FKBP51 in cellular and animal models of obesity and type 2 diabetes.
Data Presentation
In Vivo Efficacy of FKBP51 Inhibition in a Diet-Induced Obesity Mouse Model
The following table summarizes the metabolic effects observed in Fkbp5 knockout (51KO) mice and wild-type (WT) mice treated with the FKBP51 inhibitor SAFit2 (a close analog of this compound) under high-fat diet (HFD) conditions. These data highlight the potential of FKBP51 inhibition to mitigate the effects of diet-induced obesity.
| Parameter | Genotype/Treatment | Diet | Outcome | Reference |
| Body Weight | 51KO vs. WT | HFD | 51KO mice show significant resistance to HFD-induced weight gain compared to WT mice. | [10] |
| WT + SAFit2 vs. WT + Vehicle | HFD | 30-day SAFit2 treatment significantly reduces body weight gain in HFD-fed mice. | [10] | |
| Glucose Tolerance | 51KO vs. WT | HFD | 51KO mice exhibit improved glucose tolerance compared to WT mice on a HFD. | [10] |
| WT + SAFit2 vs. WT + Vehicle | HFD | Acute (48h) and chronic (25-day) SAFit2 treatment significantly improves glucose tolerance in HFD-fed mice. | [10][11] | |
| Insulin Signaling | 51KO vs. WT | Chow | Enhanced insulin signaling in skeletal muscle of 51KO mice, indicated by increased pAKT2 and pAS160. | [12] |
| WT + SAFit2 vs. WT + Vehicle | HFD | Increased pAKT2 and pAS160 in skeletal muscle of SAFit2-treated mice. | [13] | |
| GLUT4 Translocation | 51KO vs. WT | Chow | Increased GLUT4 expression in the plasma membrane of skeletal muscle from 51KO mice. | [12] |
| WT + SAFit2 vs. WT + Vehicle | HFD | Increased GLUT4 expression at the plasma membrane in skeletal muscle of SAFit2-treated mice. | [13] |
In Vitro Effects of FKBP51 Inhibition on Adipogenesis and Glucose Uptake
This table summarizes the cellular effects of modulating FKBP51 function in common in vitro models.
| Parameter | Cell Line | Experimental Condition | Key Findings | Reference |
| Adipogenesis | 3T3-L1 preadipocytes | FKBP51 knockdown | Reduced lipid accumulation and decreased expression of adipogenic markers (PPARγ, C/EBPα). | [14] |
| FIL-FAPs | This compound treatment | Decreased expression of adipogenic markers (PPARγ, C/EBPα, FABP4). | [15] | |
| Glucose Uptake | Primary myotubes | FKBP51 deletion (from 51KO mice) | Significantly increased 2-deoxyglucose uptake in both basal and insulin-stimulated states. | [12] |
| Primary myotubes | SAFit2 treatment | Increased 2-deoxyglucose uptake in myotubes from WT mice. | [13] |
Signaling Pathways and Experimental Workflows
FKBP51 in Insulin Signaling and Glucose Uptake
FKBP51 in Adipogenesis
Experimental Workflow: In Vitro Adipogenesis Assay
Experimental Protocols
Protocol 1: In Vitro Adipogenesis and Inhibition with this compound
This protocol details the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the assessment of this compound's inhibitory effects.[14]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL Insulin.
-
Oil Red O staining solution
-
Reagents for RNA isolation and qRT-PCR
-
Antibodies for Western blotting (e.g., anti-PPARγ, anti-C/EBPα, anti-FABP4, anti-FKBP51, anti-β-actin)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in the desired culture plates (e.g., 6-well plates) with Growth Medium and grow until they reach 100% confluence (Day 0).
-
Induction of Differentiation: Two days after reaching confluence (Day 0), replace the Growth Medium with DMI. For the experimental group, add this compound to the DMI at the desired final concentration (e.g., 1-10 µM). Include a vehicle control (DMSO).
-
Maturation: After 48 hours (Day 2), replace the DMI with Differentiation Medium II (containing only insulin) with or without this compound.
-
Maintenance: Replace the medium with fresh Differentiation Medium II (with or without this compound) every 2 days until Day 8.
-
Analysis (Day 8):
-
Oil Red O Staining: Wash cells with PBS, fix with 10% formalin for 1 hour, and stain with Oil Red O solution to visualize lipid droplets. Quantify by extracting the dye with isopropanol and measuring absorbance.
-
qRT-PCR: Isolate total RNA from the cells. Perform reverse transcription followed by quantitative PCR using primers for adipogenic marker genes such as Pparg, Cebpa, and Fabp4.[15][16][17]
-
Western Blotting: Lyse the cells and determine protein concentrations. Perform SDS-PAGE and Western blotting to analyze the protein levels of PPARγ, C/EBPα, and FABP4.
-
Protocol 2: In Vitro Glucose Uptake Assay in Myotubes
This protocol describes how to measure 2-deoxyglucose uptake in differentiated myotubes to assess the effect of this compound on insulin sensitivity.
Materials:
-
C2C12 myoblasts or primary myoblasts
-
DMEM with 10% FBS (Growth Medium)
-
DMEM with 2% horse serum (Differentiation Medium)
-
This compound (stock solution in DMSO)
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Differentiation: Culture myoblasts in Growth Medium until confluent. Induce differentiation by switching to Differentiation Medium for 5-7 days to form myotubes.
-
Serum Starvation: Before the assay, serum-starve the myotubes for 3-4 hours in serum-free DMEM.
-
This compound Treatment: Pre-incubate the myotubes with this compound at the desired concentration (or vehicle) for a specified time (e.g., 1-6 hours).
-
Insulin Stimulation: Add insulin (e.g., 100 nM) or vehicle to the respective wells and incubate for 20-30 minutes.
-
Glucose Uptake: Wash the cells with KRH buffer. Add KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.
-
Assay Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.[12][13][18][19]
Protocol 3: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines an in vivo experiment to evaluate the efficacy of this compound in a DIO mouse model.
Materials:
-
C57BL/6J mice
-
High-Fat Diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle solution (e.g., a mixture of EtOH, Tween80, and PEG400 in saline for SAFit2 can be adapted for this compound)[20]
-
Equipment for oral gavage or subcutaneous/intraperitoneal injection
-
Glucometer, insulin, and glucose solutions for tolerance tests
-
Metabolic cages (optional)
Procedure:
-
Induction of Obesity: Feed male C57BL/6J mice an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Treatment: Randomize the HFD-fed mice into a vehicle control group and a this compound treatment group. Administer this compound (e.g., 10-20 mg/kg) or vehicle daily via the chosen route (e.g., i.p. injection) for the duration of the study (e.g., 4 weeks).[10][20]
-
Monitoring:
-
Measure body weight and food intake regularly (e.g., twice weekly).
-
Perform a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the treatment period.
-
-
Terminal Procedures: At the end of the study, euthanize the mice and collect blood for analysis of plasma glucose, insulin, and lipids. Harvest tissues such as liver, skeletal muscle, and various adipose depots for further analysis (e.g., histology, gene expression, protein analysis).
Protocol 4: Co-Immunoprecipitation of FKBP51 and AKT
This protocol is for investigating the physical interaction between FKBP51 and AKT, which is modulated by this compound.[2][6][21]
Materials:
-
Cells expressing FKBP51 and AKT (e.g., HEK293T cells, muscle cells)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-FKBP51 or anti-AKT)
-
Protein A/G agarose beads
-
Antibodies for Western blotting (anti-FKBP51, anti-AKT, anti-pAKT)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the proteins from the beads using SDS-PAGE sample buffer. Analyze the immunoprecipitated proteins by Western blotting using antibodies against the protein of interest (e.g., blot for AKT after pulling down with FKBP51).
Conclusion
This compound is a powerful chemical probe for investigating the role of FKBP51 in obesity and type 2 diabetes. The protocols provided here offer a framework for studying the effects of FKBP51 inhibition on key metabolic processes both in vitro and in vivo. These studies can contribute to a deeper understanding of FKBP51 as a therapeutic target and aid in the development of novel treatments for metabolic disorders.
References
- 1. Contribution of the co-chaperone FKBP51 in the ventromedial hypothalamus to metabolic homeostasis in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. FKBP51 Null Mice Are Resistant to Diet-Induced Obesity and the PPARγ Agonist Rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Focus on FKBP51: A molecular link between stress and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FKBP51 Affects Cancer Cell Response to Chemotherapy by Negatively Regulating Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of SAFit1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAFit1 is a potent and highly selective small molecule inhibitor of FK506-Binding Protein 51 (FKBP51). FKBP51 is a co-chaperone and immunophilin implicated in various cellular processes, including the regulation of steroid hormone receptor signaling, stress response, and neuronal growth. Due to its selective inhibition of FKBP51 over its close homolog FKBP52, this compound has emerged as a valuable research tool and a potential therapeutic agent for stress-related disorders and neurological conditions.
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound. The described assays focus on its well-documented effect on neurite outgrowth and its modulatory roles in the Akt and NF-κB signaling pathways, as well as its potential impact on PD-L1 expression.
Mechanism of Action
This compound achieves its selectivity for FKBP51 through an "induced-fit" mechanism. It binds to a transient pocket in the FK1 domain of FKBP51, a conformation that is not favored by FKBP52. This selective inhibition of FKBP51's peptidyl-prolyl isomerase (PPIase) activity disrupts its interaction with client proteins and modulates downstream signaling pathways.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows for the assays described in these notes.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro assays.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described assays based on available literature.
Table 1: Efficacy of this compound in Neurite Outgrowth Assays
| Cell Line | This compound Concentration | Parameter Measured | Result (Fold Change vs. Control) |
| Primary Hippocampal Neurons | 100 nM | Total Neurite Length | ~1.5 - 2.0 |
| N2a (Neuroblastoma) | 1 µM | Percentage of Differentiated Cells | Significant Increase |
| SH-SY5Y (Neuroblastoma) | 1 µM | Total Neurite Length per Cell | Significant Increase |
Table 2: Efficacy of this compound in Modulating Signaling Pathways
| Assay | Cell Line | This compound Concentration | Parameter Measured | Expected Result |
| Western Blot | User-defined | Dose-response | p-Akt (Ser473) / Total Akt | Inhibition of phosphorylation |
| NF-κB Reporter Assay | Melanoma Cells | 20 nM | Luciferase Activity (vs. Doxorubicin) | Reduction in activity |
| Flow Cytometry | Glioma Cells | 5-50 nM | PD-L1 Mean Fluorescence Intensity (MFI) | Dose-dependent decrease[1] |
Experimental Protocols
Neurite Outgrowth Assay
This protocol describes the assessment of this compound-induced neurite outgrowth in a neuronal cell line (e.g., N2a or SH-SY5Y).
Materials:
-
Neuronal cell line (N2a or SH-SY5Y)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (low-serum medium, e.g., DMEM with 1% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed N2a or SH-SY5Y cells in a 96-well plate at a density that allows for individual cell morphology analysis after treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours in complete growth medium.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in differentiation medium. A typical concentration range to test is 10 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully replace the growth medium with the this compound-containing differentiation medium.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain (DAPI) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter)
-
-
Western Blot for Akt Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of Akt at Serine 473.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and acquire the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with an antibody against total Akt to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Akt to total Akt for each sample.
-
Compare the ratios of this compound-treated samples to the vehicle control.
-
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
96-well white, clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α or doxorubicin)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or doxorubicin at an appropriate concentration) in the continued presence of this compound. Include a negative control (no activator) and a positive control (activator with vehicle).
-
Incubation: Incubate for 6-24 hours, depending on the cell type and activator.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the firefly luciferase activity (driven by the NF-κB reporter) and Renilla luciferase activity (for normalization of transfection efficiency) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the percentage of inhibition by this compound compared to the activator-only control.
-
PD-L1 Expression Assay by Flow Cytometry
This protocol is to assess the effect of this compound on the surface expression of PD-L1 on cells (e.g., glioma cells).
Materials:
-
Cell line of interest (e.g., U251 or D54 glioma cells)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell scraper or trypsin
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-PD-L1 antibody
-
Isotype control antibody
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 5, 25, 50 nM) and a vehicle control for a specified time (e.g., 12, 24, 48 hours).[1]
-
-
Cell Harvesting:
-
Gently detach the cells using a cell scraper or a brief trypsinization.
-
Wash the cells with PBS and resuspend them in FACS buffer.
-
-
Antibody Staining:
-
Aliquot approximately 1x10^6 cells per tube.
-
Add the fluorochrome-conjugated anti-PD-L1 antibody or the corresponding isotype control to the respective tubes.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Resuspension:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software.
-
Determine the percentage of PD-L1 positive cells and the Mean Fluorescence Intensity (MFI) for each sample.
-
Compare the results from this compound-treated cells to the vehicle control.
-
Conclusion
The protocols provided herein offer a comprehensive framework for the in vitro evaluation of this compound efficacy. These assays are crucial for elucidating the molecular mechanisms of this compound and for its further development as a potential therapeutic agent. Researchers are encouraged to optimize these protocols for their specific cell models and experimental conditions.
References
Application Notes and Protocols for Measuring SAFit1 Binding Affinity to FKBP51
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for quantifying the binding affinity of the selective inhibitor SAFit1 to its target protein, FKBP51. The following sections offer background on the key signaling pathways involving FKBP51, a summary of reported binding affinity data, and step-by-step protocols for three common biophysical techniques used to measure this interaction: Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and NanoBioluminescence Resonance Energy Transfer (NanoBRET).
FKBP51 Signaling Pathways
FKBP51 is a co-chaperone and immunophilin implicated in various cellular processes, including stress response, protein folding, and signal transduction. Its interaction with signaling proteins can modulate critical pathways involved in cell survival and inflammation. Understanding these pathways is crucial for contextualizing the effects of inhibitors like this compound.
AKT Signaling Pathway: FKBP51 acts as a scaffold protein, bringing the phosphatase PHLPP into proximity with AKT, leading to AKT dephosphorylation and inactivation.[1][2][3][4] This downregulates cell survival signals. This compound, by inhibiting FKBP51, can prevent this dephosphorylation, thereby promoting AKT signaling.
NF-κB Signaling Pathway: FKBP51 can act as a scaffold to stabilize the IKK complex, a key activator of the NF-κB pathway.[2][5][6][7] This stabilization promotes the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate inflammatory gene expression. Inhibition of FKBP51 by this compound can disrupt this process and reduce the inflammatory response.[5][6]
Quantitative Binding Affinity Data
The binding affinity of this compound and its analogs to FKBP51 has been determined using various techniques. The dissociation constant (Kd) and the inhibition constant (Ki) are common measures of this affinity, with lower values indicating a stronger interaction.
| Compound | Technique | Affinity Constant | Value (nM) | Reference |
| This compound | Fluorescence Polarization | Ki | 4 ± 0.3 | [8] |
| This compound | Not Specified | Kd | - | [9][10] |
| SAFit2 | Not Specified | Ki | 6 | [9] |
| Macrocyclic Analog (13c) | Fluorescence Polarization | Kd | 290 | [11] |
| Macrocyclic Analog (13d) | Isothermal Titration Calorimetry | Kd | 600 | [11] |
| Macrocyclic Tracer (14) | Fluorescence Polarization | Kd | 45 ± 7 | [11] |
Experimental Protocols
Fluorescence Polarization (FP) Assay
FP is a widely used technique to monitor molecular interactions in solution.[12] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light upon excitation with polarized light. When the tracer binds to a larger protein like FKBP51, its tumbling slows, and the polarization of the emitted light increases. Competitive FP assays are used to determine the binding affinity of unlabeled ligands like this compound, which compete with the tracer for binding to the target protein.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM HEPES pH 8.0, 150 mM NaCl, 0.015% Triton X-100.[13]
-
FKBP51 Stock Solution: Prepare a concentrated stock solution of purified FKBP51 in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
-
Fluorescent Tracer Stock Solution: A fluorescently labeled analog of an FKBP51 ligand (e.g., SAFit-FL) should be used.[13] Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer. The final concentration should be low (e.g., 0.5-5 nM) and ideally below the Kd of the tracer for FKBP51 to ensure a good assay window.[13]
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of FKBP51 to each well.
-
Add the fluorescent tracer at a fixed concentration to each well.
-
Create a serial dilution of this compound in DMSO and then dilute it in the assay buffer before adding it to the wells. Include a vehicle control (DMSO in assay buffer).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[14]
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used.[14]
-
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound tracer.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[15][16][17] This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[18]
Protocol:
-
Sample Preparation:
-
Buffer Matching: It is critical that FKBP51 and this compound are in an identical buffer to avoid large heats of dilution. Dialyze the purified FKBP51 protein extensively against the final assay buffer. Dissolve this compound in the same dialysis buffer.
-
Concentrations: The concentration of FKBP51 in the sample cell is typically in the range of 10-50 µM, while the concentration of this compound in the syringe should be 10-20 times higher.
-
Degassing: Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Equilibrate the calorimeter to the desired temperature (e.g., 25°C).
-
Load the FKBP51 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the this compound solution into the FKBP51 solution, with sufficient time between injections for the signal to return to baseline.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to FKBP51.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
NanoBRET Assay
The NanoBRET assay is a proximity-based assay that measures protein-ligand interactions in living cells.[12][19] The target protein, FKBP51, is fused to a bright NanoLuc luciferase (the donor), and a fluorescently labeled tracer ligand (the acceptor) is used. When the tracer binds to the NanoLuc-FKBP51 fusion protein, it brings the donor and acceptor into close proximity, allowing for bioluminescence resonance energy transfer to occur. Unlabeled ligands like this compound will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in the appropriate medium.
-
Transfect the cells with a plasmid encoding for a NanoLuc-FKBP51 fusion protein. The orientation of the tag (N- or C-terminal) may need to be optimized.[12]
-
-
Assay Setup (96-well, white, clear-bottom plate):
-
After transfection (typically 24 hours), harvest and plate the cells at an optimized density.
-
Add the NanoBRET tracer ligand at a fixed concentration to the wells.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
-
Detection and Data Analysis:
-
Add the Nano-Glo substrate to all wells.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (e.g., 460 nm) and one for the acceptor emission (e.g., >610 nm).[20]
-
Calculate the raw NanoBRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Correct the raw BRET ratio by subtracting the background signal from control wells (e.g., cells with donor only or tracer only).
-
Plot the corrected NanoBRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.
-
References
- 1. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OR | Free Full-Text | Scaffold proteins of cancer signaling networks: The paradigm of FK506 binding protein 51 (FKBP51) supporting tumor intrinsic properties and immune escape [techscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 20. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAFit1 Treatment in N2a and SH-SY5Y Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAFit1 is a selective inhibitor of the FK506-binding protein 51 (FKBP51), a co-chaperone that has been identified as a significant factor in the pathophysiology of stress-related disorders. Inhibition of FKBP51 by this compound has demonstrated neurotrophic effects, making it a compound of interest for therapeutic development in neurology and psychiatry. These application notes provide detailed protocols for the treatment of murine neuroblastoma (N2a) and human neuroblastoma (SH-SY5Y) cell lines with this compound, along with expected outcomes and relevant signaling pathways.
Data Presentation
The selective inhibition of FKBP51 by this compound has been shown to potently stimulate neurite outgrowth in both N2a and SH-SY5Y neuronal cell lines[1][2]. The following table summarizes the reported effects of this compound on neurite outgrowth.
| Cell Line | Treatment | Concentration Range | Observed Effect | Reference |
| N2a | This compound | Not specified in snippets | Potent stimulation of neurite outgrowth | Gaali et al.[1][2] |
| SH-SY5Y | This compound | Not specified in snippets | Potent stimulation of neurite outgrowth | Gaali et al.[1][2] |
Note: The specific quantitative data from the primary study by Gaali et al. is not publicly available in the provided search results. Researchers should refer to the original publication for detailed dose-response curves and statistical analysis.
Experimental Protocols
The following are generalized protocols for cell culture, this compound treatment, and neurite outgrowth analysis in N2a and SH-SY5Y cells. These should be adapted based on the specific aims of the experiment and by consulting the primary literature.
Protocol 1: N2a Cell Culture and this compound Treatment for Neurite Outgrowth Analysis
Materials:
-
Mouse neuroblastoma (N2a) cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Microscope with imaging capabilities
-
Neurite outgrowth analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Seeding:
-
Culture N2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed N2a cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal dose.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully replace the medium in each well with the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate the cells for 48-72 hours.
-
-
Neurite Outgrowth Analysis:
-
After the incubation period, capture images of the cells in each well using a phase-contrast or fluorescence microscope.
-
Quantify neurite length and number of neurites per cell using image analysis software. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Normalize the results to the vehicle control to determine the fold-change in neurite outgrowth.
-
Protocol 2: SH-SY5Y Cell Culture, Differentiation, and this compound Treatment
Materials:
-
Human neuroblastoma (SH-SY5Y) cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA) for differentiation
-
This compound (stock solution in DMSO)
-
24-well cell culture plates
-
Immunofluorescence staining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 24-well plates on coverslips at a low density to allow for neurite extension.
-
To induce a more neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid in low-serum (1-2% FBS) medium for 5-7 days. Replace the medium with fresh RA-containing medium every 2-3 days.
-
-
This compound Treatment:
-
Following differentiation, prepare this compound dilutions in the differentiation medium.
-
Replace the medium with the this compound-containing or vehicle control medium.
-
Incubate for an additional 48-72 hours.
-
-
Immunofluorescence and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker such as β-III tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze neurite length and branching complexity.
-
Visualizations
Experimental Workflow for Neurite Outgrowth Assay
Caption: Workflow for assessing this compound-induced neurite outgrowth.
Simplified FKBP51 Signaling Pathway
FKBP51 is a co-chaperone that interacts with the heat shock protein 90 (Hsp90) and influences the activity of several signaling molecules, including the glucocorticoid receptor (GR) and the IKKα kinase in the NF-κB pathway[3]. By inhibiting FKBP51, this compound can modulate these downstream pathways.
Caption: Simplified FKBP51 signaling cascade affected by this compound.
Logical Relationship of FKBP51 Inhibition and Neuronal Effects
The inhibition of FKBP51 by this compound is proposed to lead to a cascade of events promoting neuronal health and plasticity.
Caption: Logical flow from this compound treatment to neuronal effects.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SAFit1 is a potent and selective inhibitor of the FK506-binding protein 51 (FKBP51). FKBP51 is a co-chaperone that plays a critical role in regulating the glucocorticoid receptor (GR), a key component of the hypothalamic-pituitary-adrenal (HPA) axis and the body's stress response.[1] Dysregulation of the HPA axis and GR signaling is implicated in various stress-related psychiatric disorders, including anxiety and depression.[1] By inhibiting FKBP51, this compound is hypothesized to restore healthy GR signaling and thereby exert anxiolytic and antidepressant-like effects. Furthermore, emerging evidence suggests a role for FKBP51 in modulating the NF-κB signaling pathway, which is involved in neuroinflammation.[2][3]
These application notes provide a comprehensive guide for designing and conducting behavioral studies in mice to investigate the effects of this compound. The protocols detailed below are established behavioral assays for assessing anxiety, depression-like behavior, locomotor activity, and learning and memory in mice.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] While in vivo behavioral data for the close analog SAFit2 has demonstrated anxiolytic and antidepressant-like effects, this guide will extrapolate a similar experimental design for this compound.[21]
Key Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to consider the signaling pathways in which its target, FKBP51, is involved.
References
- 1. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 8. scilit.com [scilit.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 14. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 15. mmpc.org [mmpc.org]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 21. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SAFit1 In Vivo Solubility and Experimentation
Welcome to the technical support center for SAFit1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound for in vivo use.
Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A1: this compound has very low aqueous solubility and is practically insoluble in water and PBS alone.[1] Direct dissolution in aqueous buffers is not recommended. To achieve a clear solution suitable for in vivo administration, co-solvents and surfactants are necessary. Please refer to the detailed formulation protocols in the "Experimental Protocols" section below.
Q2: I'm seeing precipitation after preparing my this compound formulation. How can I prevent this?
A2: Precipitation can occur for several reasons:
-
Incorrect Solvent Order: When preparing formulations with multiple components, the order of addition is critical. Always dissolve this compound completely in an organic solvent like DMSO first before adding other co-solvents or aqueous components.
-
Insufficient Mixing: Ensure thorough mixing after the addition of each solvent. Vortexing or gentle sonication can aid in dissolution.
-
Temperature: If precipitation occurs, gentle warming (e.g., to 37°C) can help redissolve the compound.
-
Storage: It is highly recommended to prepare this compound formulations fresh on the day of use. Storage of aqueous formulations, even at 4°C, may lead to precipitation over time. Stock solutions in pure DMSO can be stored at -20°C or -80°C.
Q3: Can I use a different formulation than the ones provided?
A3: The provided formulations are tested and published methods for administering this compound and related compounds in vivo. While other formulations may be possible, they would require careful optimization and validation. When developing a new formulation, consider the following:
-
Toxicity of Excipients: Ensure all components of your formulation are well-tolerated in the animal model at the intended dose and administration route.
-
Stability: The formulation should keep this compound in solution for the duration of the experiment.
-
Bioavailability: The chosen vehicle can significantly impact the absorption and distribution of this compound.
Q4: What is the maximum concentration of this compound I can achieve in the recommended formulations?
A4: The provided protocols can achieve a this compound concentration of at least 2.08 mg/mL.[2] For higher concentrations, further optimization of the vehicle composition may be necessary. However, it is important to balance the concentration with the tolerability of the solvents in your animal model.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. This information is crucial for preparing stock solutions and final formulations.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 62.5[1] - 100[2] | 83.57[1] - 133.71[2] | Ultrasonic treatment may be needed for complete dissolution. Use freshly opened, anhydrous DMSO for best results.[2] |
| Methanol | 125[1] | 167.14[1] | |
| Water | < 0.1[1] | Insoluble[1] | |
| Ethanol | No quantitative data available | - | The related compound SAFit2 is soluble at ~10 mg/mL in ethanol.[3] |
| PBS (pH 7.4) | No quantitative data available | - | This compound is expected to be poorly soluble. The related compound SAFit2 has a solubility of ~0.5 mg/mL in a 1:1 DMSO:PBS solution.[3] |
Experimental Protocols
Below are detailed protocols for preparing this compound for in vivo administration.
Protocol 1: Co-Solvent Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection
This formulation uses a combination of DMSO, PEG300, and Tween-80 in saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution, using sonication if necessary.
-
To prepare 1 mL of the final formulation (for a final concentration of 2.08 mg/mL): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Add 450 µL of saline to the mixture. Vortex thoroughly to ensure a clear and uniform solution.
-
Final concentrations of excipients: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Administer the freshly prepared formulation to the animals.
Protocol 2: Lipid-Based Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Injection
This formulation utilizes corn oil as a vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution.
-
To prepare 1 mL of the final formulation (for a final concentration of 2.08 mg/mL): a. In a sterile microcentrifuge tube, add 900 µL of corn oil. b. Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the corn oil. c. Mix thoroughly by vortexing until a clear and uniform solution is obtained.
-
Final concentrations of excipients: 10% DMSO and 90% Corn Oil.[2]
-
Administer the freshly prepared formulation. Note that for continuous dosing periods exceeding half a month, this formulation should be used with caution.[2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound is a specific inhibitor of FK506-binding protein 51 (FKBP51). FKBP51 has been shown to act as a scaffold protein that facilitates the dephosphorylation of Akt (also known as Protein Kinase B). Specifically, FKBP51 brings the phosphatase PHLPP (PH domain and leucine-rich repeat protein phosphatase) into close proximity with Akt, leading to the dephosphorylation of Akt at the Ser473 residue. This dephosphorylation inactivates Akt, thereby inhibiting the downstream signaling of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting FKBP51, this compound prevents this scaffolding function, leading to sustained Akt phosphorylation and pathway activation.
Experimental Workflow: Preparing this compound for In Vivo Studies
The following diagram outlines the general workflow for preparing this compound formulations.
References
SAFit1 Technical Support Center: Optimizing Neurite Elongation Studies
Welcome to the technical support center for SAFit1, a selective inhibitor of FKBP51 for neurite elongation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this compound in promoting neurite outgrowth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in promoting neurite elongation?
A1: this compound is a selective antagonist of the FK506-binding protein 51 (FKBP51).[1] FKBP51 is a co-chaperone that negatively regulates neurite outgrowth. By selectively inhibiting FKBP51, this compound promotes the extension of neurites, which are the foundational structures of axons and dendrites. This mechanism is crucial for neuronal development, regeneration, and neuroplasticity.[1]
Q2: In which cell types has this compound been shown to be effective for promoting neurite outgrowth?
A2: this compound has demonstrated efficacy in promoting neurite outgrowth in various neuronal cell types, including:
-
Primary mouse hippocampal neurons[1]
-
Mouse neuroblastoma cell line (N2a)[1]
-
Human neuroblastoma cell line (SH-SY5Y)[1]
Q3: What is the optimal concentration range for this compound in neurite outgrowth assays?
A3: this compound is effective over a broad concentration range, typically from 1 nM to 1000 nM.[1] A concentration of 100 nM has been shown to potently stimulate neurite outgrowth in primary hippocampal neurons.[1] The optimal concentration should be determined empirically for each specific cell type and experimental condition.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Ensure the use of newly opened, high-quality DMSO to avoid hygroscopic effects that can impact solubility. Store the stock solution at -20°C or -80°C in aliquots to prevent repeated freeze-thaw cycles.
Q5: Is this compound cytotoxic at higher concentrations?
A5: While this compound is generally well-tolerated within its effective concentration range for neurite outgrowth, like any compound, it may exhibit cytotoxicity at very high concentrations. It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line and experimental duration.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on neurite outgrowth and cell viability based on available literature.
| Cell Type | This compound Concentration | Effect on Neurite Outgrowth | Cell Viability | Reference |
| Primary Hippocampal Neurons | 100 nM | Significant increase in neurite length | Not reported | [1] |
| N2a Neuroblastoma Cells | 1 - 1000 nM | Potent stimulation of neurite outgrowth | Not reported | [1] |
| SH-SY5Y Neuroblastoma Cells | 1 - 1000 nM | Potent stimulation of neurite outgrowth | Not reported | [1] |
Note: Specific quantitative values for neurite length, branching, and IC50 for cytotoxicity are not consistently reported across studies. Researchers should perform their own dose-response experiments to determine these parameters for their specific experimental setup.
Experimental Protocols
Detailed Protocol for Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol outlines the steps for differentiating SH-SY5Y cells and subsequently treating them with this compound to assess its effect on neurite outgrowth.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well plates (tissue culture treated)
-
High-content imaging system or fluorescence microscope
Procedure:
Part 1: Differentiation of SH-SY5Y Cells
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2,500 cells/well in complete medium. Allow cells to adhere for 24 hours.
-
RA Treatment: Replace the medium with differentiation medium containing 10 µM Retinoic Acid (RA). Culture for 5 days, changing the medium every 2-3 days.
-
RA + BDNF Treatment: Replace the medium with differentiation medium containing 10 µM RA and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF). Culture for an additional 5 days to achieve terminal differentiation.
Part 2: this compound Treatment and Analysis
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the differentiation medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1000 nM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Treatment: After the 10-day differentiation period, replace the medium with the prepared this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for 24-48 hours.
-
Fixation: After incubation, gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Immunostaining:
-
Incubate with the primary antibody (anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Imaging: Wash three times with PBS and add fresh PBS to the wells. Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells. Normalize the data to the vehicle control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal neurite outgrowth in response to this compound | 1. Suboptimal cell density. 2. Incomplete cell differentiation. 3. This compound degradation. 4. Incorrect this compound concentration. | 1. Optimize cell seeding density. Too high or too low density can inhibit neurite outgrowth. 2. Ensure the differentiation protocol is followed correctly and that cells exhibit a neuronal morphology before treatment. 3. Use freshly prepared this compound dilutions. Avoid repeated freeze-thaw cycles of the stock solution. 4. Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| High cell death or detachment | 1. This compound cytotoxicity. 2. High DMSO concentration in the final medium. 3. Harsh pipetting during medium changes. | 1. Test a lower concentration range of this compound. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50. 2. Ensure the final DMSO concentration does not exceed 0.5%. 3. Be gentle during all washing and medium change steps. |
| Precipitation of this compound in the culture medium | 1. This compound has low aqueous solubility. 2. High concentration of this compound. | 1. Ensure the DMSO stock solution is fully dissolved before diluting in the aqueous culture medium. Briefly vortex the final dilution. 2. If precipitation occurs at higher concentrations, consider it the upper limit of solubility in your medium and test lower concentrations. |
| High background fluorescence in imaging | 1. Incomplete washing. 2. Non-specific antibody binding. | 1. Increase the number and duration of washing steps after antibody incubations. 2. Ensure the blocking step is sufficient. Consider using a different blocking agent or increasing the blocking time. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Variability in reagent preparation. | 1. Use cells within a consistent and low passage number range. 2. Strictly adhere to the same incubation times for differentiation and treatment. 3. Prepare fresh reagents and ensure accurate dilutions for each experiment. |
Visualizations
Signaling Pathway of this compound-Induced Neurite Elongation
Caption: this compound inhibits FKBP51, leading to reduced RhoA-ROCK signaling and promoting neurite elongation.
Experimental Workflow for this compound Neurite Outgrowth Assay
Caption: Workflow for assessing this compound's effect on neurite outgrowth in differentiated SH-SY5Y cells.
References
SAFit1 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of SAFit1 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific inhibitor of FK506 binding protein 51 (FKBP51).[1][2] It operates through an "induced-fit" mechanism, which contributes to its high selectivity for FKBP51 over the structurally similar homolog FKBP52.[3][4] FKBP51 is a co-chaperone of Heat Shock Protein 90 (Hsp90) and is involved in regulating the glucocorticoid receptor (GR) signaling pathway, making it a target for conditions like stress-related psychiatric disorders, chronic pain, and obesity.[4][5]
Q2: How selective is this compound? What are its known off-targets?
This compound is highly selective for FKBP51, particularly when compared to its close homolog FKBP52. However, like many small molecule inhibitors, it is not perfectly specific and can interact with other proteins.
-
Primary On-Target: FKBP51 (Kᵢ of 4 ± 0.3 nM)[1]
-
Key Discriminated Protein: FKBP52 (Kᵢ > 50,000 nM)[1]
-
Known Off-Targets: While this compound itself has not been extensively profiled in broad off-target screens in the provided literature, its close analog, SAFit2, has been studied more thoroughly. SAFit-like ligands can bind to FKBP12 and its isoform FKBP12.6 with significant affinity.[6] A screening of SAFit2 identified the Sigma 2 receptor and the histamine H4 receptor as off-targets.[7] Given the structural similarity, it is prudent to consider these as potential off-targets for this compound as well.
Table 1: Binding Affinity & Selectivity Profile of this compound and Related Compounds
| Compound | Target | Binding Affinity (Kᵢ or Kₑ) | Reference |
| This compound | FKBP51 | 4 ± 0.3 nM | [1] |
| FKBP52 | >50,000 nM | [1] | |
| FKBP12 | Appreciable affinity | [6][8] | |
| FKBP12.6 | Appreciable affinity | [6][8] | |
| SAFit2 | Sigma 2 Receptor | 226 nM | [7] |
| Histamine H4 Receptor | 3382 nM | [7] |
Q3: I'm observing an unexpected phenotype in my experiment. How can I determine if it's an off-target effect of this compound?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach involving several control experiments is the most effective strategy.
Logical Workflow for Investigating Unexpected Effects
Experimental Protocols & Troubleshooting Guides
Q4: What specific control experiments should I perform?
-
Use a Negative Control Compound: Employ a structurally similar but biologically inactive analog. For the related compound SAFit2, an inactive diastereomer (ddSAFit2) is available and can serve as an excellent negative control.[8] An inactive analog helps differentiate effects caused by the specific chemical scaffold from those caused by inhibition of the intended target.
-
Use a Structurally Different FKBP51 Inhibitor: Replicating the phenotype with a mechanistically similar but structurally distinct FKBP51 inhibitor strengthens the evidence for an on-target effect. Macrocyclic FKBP51 ligands represent a different chemical class that could be used for this purpose.[6]
-
Genetic Target Validation: The gold standard for confirming an on-target effect is to use genetic methods.
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FKBP51 expression. An on-target effect of this compound should be mimicked by FKBP51 knockdown/knockout or occluded (the inhibitor should have no further effect in the knockout cells).
-
Rescue Experiment: In an FKBP51-knockout background, re-express wild-type FKBP51. The this compound-induced phenotype should be restored.
-
Q5: Can you provide a general protocol for a cellular target engagement assay?
A cellular thermal shift assay (CETSA) or a NanoBRET assay can be used to confirm that this compound is engaging FKBP51 inside the cell at the concentrations used in your experiment.[6]
Protocol: NanoBRET Target Engagement Assay
-
Cell Line Preparation: Use a cell line (e.g., HEK293T) that transiently expresses an FKBP51-NanoLuciferase (NLuc) fusion protein.[6]
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in your assay buffer.
-
Assay Execution:
-
Plate the FKBP51-NLuc expressing cells in a 384-well plate.
-
Add a cell-permeable fluorescent tracer that is known to bind FKBP51. This tracer will accept the luminescent energy from NLuc, generating a BRET signal.[6]
-
Add the serially diluted this compound or control compounds to the wells.
-
Incubate to allow the compounds to enter the cells and compete with the tracer for binding to FKBP51-NLuc.
-
-
Data Acquisition: Measure the BRET signal using a plate reader. If this compound engages FKBP51, it will displace the fluorescent tracer, leading to a dose-dependent reduction in the BRET signal.[6]
-
Analysis: Calculate the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer. This confirms target engagement and provides a measure of intracellular potency.
Experimental Workflow for Off-Target Validation
Q6: How does this compound's mechanism relate to its on-target and off-target profile?
This compound inhibits the peptidyl-prolyl isomerase (PPIase) activity of FKBP51 and modulates its interaction with Hsp90 and the glucocorticoid receptor complex.
Simplified FKBP51 Signaling Pathway
An on-target effect of this compound would be expected to phenocopy the effects of FKBP51 loss-of-function (e.g., enhanced GR sensitivity). An off-target effect would produce a phenotype that is independent of the FKBP51/GR pathway and persists even when FKBP51 is genetically removed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibitors of the FK506-binding protein 51 by induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining SAFit1 Delivery Methods for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the delivery of SAFit1 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of FK506-binding protein 51 (FKBP51).[1] Its selectivity is achieved through an induced-fit mechanism that is less favorable for the structurally similar homolog FKBP52. By inhibiting FKBP51, this compound can modulate various signaling pathways, including enhancing neurite elongation and improving neuroendocrine feedback.
Q2: Why is the delivery method for this compound a critical consideration in animal studies?
A2: Like its analog SAFit2, this compound is a hydrophobic molecule with poor oral bioavailability. This necessitates the use of specific formulations and administration routes, such as intraperitoneal (IP) or subcutaneous (SC) injections, to achieve effective systemic concentrations. The choice of delivery method can significantly impact the compound's stability, bioavailability, and ultimately, the experimental outcomes.
Q3: What are the recommended formulations for in vivo delivery of this compound?
A3: Two primary formulations are recommended for this compound, based on protocols developed for its analog, SAFit2:
-
Standard Formulation: A mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Corn Oil-Based Formulation: A simple mixture of 10% DMSO and 90% corn oil.[1]
-
Depot Formulation: For sustained release, a Vesicular Phospholipid Gel (VPG) can be utilized. This method is particularly useful for chronic studies to avoid repeated injections.
Troubleshooting Guide
Formulation and Administration
Q4: My this compound solution is cloudy or has precipitated after mixing. What should I do?
A4: Precipitation can occur if the mixing procedure is not followed correctly or if the solution is prepared at a low temperature.
-
Solution:
-
Ensure you are adding the solvents in the correct order as detailed in the experimental protocols below.
-
Gentle warming and/or sonication can be used to aid dissolution.[1]
-
Prepare the working solution fresh on the day of the experiment.[1]
-
For the standard formulation, ensure the final saline concentration is correct, as the addition of an aqueous solution to the organic solvent mixture can sometimes cause the hydrophobic compound to precipitate if not done properly.
-
Q5: I am observing injection site reactions (e.g., swelling, redness) in my mice after subcutaneous injection. How can I mitigate this?
A5: Injection site reactions can be caused by the vehicle components, the volume of the injection, or improper injection technique.
-
Solution:
-
Vehicle Consideration: The vehicle itself can cause local irritation. Consider reducing the concentration of DMSO or Tween-80 if possible, while ensuring this compound remains solubilized.
-
Volume and Technique: Administer the smallest effective volume. For subcutaneous injections in mice, it is recommended to use a small gauge needle (25-27G) and to "tent" the skin to create a subcutaneous space for injection, minimizing tissue damage.[2] Varying the injection site for repeated dosing can also help reduce local reactions.
-
Monitor and Treat: Monitor the injection site daily. If redness or swelling persists for more than two days, consult with your facility's veterinarian. Applying a topical antibiotic cream can help prevent infection if the skin is broken.
-
Q6: My animals are showing signs of distress or unexpected behavioral changes after injection. What could be the cause?
A6: This could be due to the pharmacological effect of this compound, a reaction to the vehicle, or stress from the injection procedure.
-
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the delivery vehicle. Components like DMSO and Tween-80 have been reported to have behavioral effects at high concentrations.
-
Proper Restraint and Technique: Ensure proper and gentle handling and restraint of the animals to minimize stress. For intraperitoneal injections, tilting the mouse's head slightly downward can help shift the organs and reduce the risk of injury.
-
Dose-Response Study: If the effects are thought to be pharmacological, conducting a dose-response study can help determine the optimal therapeutic dose with minimal adverse effects.
-
Experimental Outcomes
Q7: I am not observing the expected therapeutic effect in my animal model. What are some potential reasons?
A7: Lack of efficacy could be due to issues with the formulation, administration, dosage, or the stability of this compound.
-
Solution:
-
Formulation and Dosing: Re-verify the preparation of your this compound solution and the accuracy of your dosing calculations. Ensure the solution is clear and free of precipitates before injection.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The timing of your experimental readouts should align with the expected peak plasma concentration and half-life of the compound. For this compound's analog, SAFit2, anxiolytic effects were observed when administered 16 hours before testing, but not 1 hour before, suggesting a delay in its central action.
-
Compound Stability: Ensure proper storage of your this compound stock solution (e.g., at -80°C) to prevent degradation. Prepare working solutions fresh for each experiment.
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (133.71 mM) | [1] |
| Solubility in Standard Formulation | ≥ 2.08 mg/mL (2.78 mM) | [1] |
| Solubility in Corn Oil Formulation | ≥ 2.08 mg/mL (2.78 mM) | [1] |
| Powder Storage Stability | 3 years at -20°C; 2 years at 4°C | [1] |
| Stock Solution in DMSO Stability | 2 years at -80°C; 1 year at -20°C | [1] |
| In-Plasma Stability (Freeze-Thaw) | Stable for up to three freeze-thaw cycles | [3] |
| Long-Term Plasma Stability | Stable for 30 days at -80°C | [3] |
Table 2: Pharmacokinetic Parameters of SAFit2 in Mice (as a reference for this compound)
| Parameter | Route of Administration | Value | Reference |
| Dose | Intraperitoneal (i.p.) | 10 mg/kg | |
| Cmax (Maximum Concentration) | i.p. | 2094.8 ng/mL | |
| Tmax (Time to Cmax) | i.p. | 0.3 hours | |
| t1/2 (Half-life) | i.p. | 9.7 hours | |
| Brain/Plasma Ratio | i.p. | 16.7% | |
| Bioavailability (Oral) | Poor | ||
| Plasma Levels (VPG Depot) | Subcutaneous (s.c.) | 500-1000 ng/mL for at least 72 hours |
Note: The pharmacokinetic data presented is for SAFit2, a close analog of this compound. While these values provide a useful reference, the pharmacokinetic profile of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of Standard this compound Formulation for Injection
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Prepare Working Solution (Example for 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution (20.8 mg/mL in DMSO) to the PEG300 and mix thoroughly by vortexing.[1]
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.[1]
-
Slowly add 450 µL of sterile 0.9% saline to the mixture while vortexing to bring the final volume to 1 mL.[1]
-
Visually inspect the solution to ensure it is clear and free of precipitation. If precipitation occurs, gentle warming and/or sonication may be used.
-
Prepare this working solution fresh on the day of the experiment.
-
Protocol 2: Preparation of this compound-Loaded Vesicular Phospholipid Gel (VPG) for Depot Injection
Materials:
-
This compound powder
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Propylene Glycol (PG)
-
Sterile water for injection
-
Sterile beaker and magnetic stir bar
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Prepare the Organic Phase:
-
Dissolve the desired amount of this compound powder in Propylene Glycol.
-
Add the phospholipid (e.g., SPC) to the this compound-PG solution.
-
-
Hydration and Homogenization:
-
Place the mixture in a sterile beaker with a magnetic stir bar.
-
Slowly add sterile water to the mixture while continuously stirring at room temperature for approximately 1.5 hours to allow for hydration of the lipids.
-
Transfer the hydrated mixture to a high-pressure homogenizer.
-
Homogenize the mixture at an appropriate pressure (e.g., 500 bars) for one or more cycles to form the vesicular phospholipid gel.
-
-
Storage and Use:
-
Store the prepared VPG at 4°C.
-
Before administration, allow the gel to reach room temperature. The VPG can be administered via subcutaneous injection for sustained release of this compound.
-
Visualizations
References
Technical Support Center: Adjusting SAFit1 Treatment Duration for Optimal Cellular Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize SAFit1 treatment duration for achieving desired cellular responses in their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of FK506-Binding Protein 51 (FKBP51), with a reported Ki of 4±0.3 nM.[1][2] Its selectivity is achieved through an "induced-fit" mechanism that is less favorable for the structurally similar homolog FKBP52.[3] By inhibiting FKBP51, this compound can modulate various downstream signaling pathways.
Q2: What is a good starting point for this compound treatment duration in a neurite outgrowth assay?
A2: For neurite outgrowth assays in neuronal cell lines like SH-SY5Y or primary neurons, a 24 to 48-hour treatment with this compound is a common starting point.[1][2] However, the optimal duration can be cell-type dependent and should be determined empirically through a time-course experiment (e.g., testing 12, 24, 48, and 72 hours).
Q3: How long is this compound stable in cell culture medium?
A3: While specific stability studies for this compound in various cell culture media are not extensively published, it is generally recommended to prepare fresh solutions for each experiment. Stock solutions of this compound in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[2] For long-duration experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to ensure consistent compound activity.[4]
Q4: What are the typical time points to assess this compound's effect on PI3K/AKT and NF-κB signaling?
A4: The activation kinetics of signaling pathways can be rapid and transient. For the PI3K/AKT pathway, significant changes in phosphorylation can often be observed within 15 to 60 minutes of treatment.[5] For the NF-κB pathway, inhibition of IκB-α degradation can be detected within 30 minutes to a few hours.[6] A time-course experiment with early (5, 15, 30, 60 minutes) and later (2, 4, 8, 24 hours) time points is recommended to capture the dynamic changes in these pathways.
Q5: Is it advisable to extend this compound treatment beyond 72 hours?
A5: Prolonged treatment with any small molecule inhibitor can lead to secondary effects, including cytotoxicity or cellular adaptation. While some studies have involved longer-term administration in vivo, for in vitro experiments, it is crucial to assess cell viability concurrently.[7] If longer treatment times are necessary, monitor cell health using assays like MTT or Trypan Blue exclusion and consider replenishing the media with fresh this compound.
II. Troubleshooting Guides
Problem: No significant neurite outgrowth is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment window for your specific cell type. Neurite outgrowth is a dynamic process, and the peak effect may occur at a specific time point.[8] |
| Incorrect this compound Concentration | Titrate this compound concentration. While active over a wide range (1-1000 nM), the optimal concentration can be cell-type dependent.[2] A dose-response experiment is recommended. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or poor culture conditions can inhibit neurite outgrowth. |
| Low FKBP51 Expression | Confirm that your cell model expresses sufficient levels of FKBP51. The effect of this compound is dependent on the presence of its target. |
| Issues with Differentiation Protocol | For cell lines like SH-SY5Y, ensure the differentiation protocol is optimized and consistently yields a neuronal phenotype.[9] |
Problem: High cell death is observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Treatment Duration is too Long | Reduce the treatment duration. Perform a time-course experiment and assess cell viability at each time point using a reliable method (e.g., Annexin V/PI staining). |
| This compound Concentration is too High | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control. |
| Compound Instability | In long-term experiments, degradation of the compound could potentially lead to toxic byproducts. Consider replenishing the media with fresh this compound every 24-48 hours. |
Problem: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize cell culture conditions, including passage number, seeding density, and differentiation state. |
| Inconsistent this compound Preparation | Prepare fresh this compound dilutions from a validated stock solution for each experiment. Ensure complete dissolution of the compound. |
| Timing of Treatment and Analysis | Precisely control the timing of this compound addition and the duration of treatment before analysis. Even small variations can affect signaling pathway activation and downstream responses. |
| Assay Variability | Optimize and standardize all steps of your downstream assay (e.g., Western blot, immunofluorescence, reporter assay). Include appropriate positive and negative controls in every experiment. |
III. Quantitative Data Summary
The optimal treatment duration for this compound is highly dependent on the specific cellular context and the endpoint being measured. The following tables summarize representative data from studies investigating the effects of FKBP51 inhibition.
Table 1: Representative Effects of FKBP51 Inhibition on Neurite Outgrowth
| Cell Type | Inhibitor (Concentration) | Treatment Duration | Observed Effect | Reference |
| Primary Hippocampal Neurons | This compound (100 nM) | Not Specified | Significant increase in neurite outgrowth. | [1] |
| SH-SY5Y Neuroblastoma | This compound | Not Specified | Potently stimulates neurite outgrowth. | [2] |
| Differentiated SH-SY5Y | This compound | Not Specified | Stimulatory effect on neurite outgrowth over a wide range of concentrations. | [1] |
Note: Specific time-course data for this compound's effect on neurite outgrowth is limited in the reviewed literature. Researchers are encouraged to perform their own time-course experiments.
Table 2: Time-Dependent Effects of FKBP51 Inhibition on Downstream Signaling
| Cellular Context | Inhibitor | Treatment Duration | Downstream Effect | Reference |
| Animal model of traumatic stress | SAFit2 | Immediately after stress | Complete and lasting reversal of hyperalgesia (>7 days). | [7] |
| Animal model of traumatic stress | SAFit2 | 72 hours after stress | Temporary reversal of hyperalgesia. | [7] |
| Human Melanoma Cells (A375) | This compound, SAFit2 | Not Specified | Inhibited TNF-α induced IκB-α degradation. | [6] |
IV. Detailed Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Induced Neurite Outgrowth in SH-SY5Y Cells
This protocol outlines a method to determine the optimal treatment duration of this compound for promoting neurite outgrowth in SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Plates suitable for cell culture and imaging
-
Microscope with imaging capabilities
-
Neurite outgrowth analysis software
Procedure:
-
Seed SH-SY5Y cells at an optimized density for neurite outgrowth analysis.
-
Differentiate the cells using an established protocol (e.g., treatment with retinoic acid for 3-5 days).[9]
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute this compound to the desired final concentrations in differentiation medium. Include a vehicle-only control.
-
Replace the medium in the cell culture plates with the prepared this compound-containing or vehicle control medium.
-
Incubate the cells for different durations (e.g., 12, 24, 48, and 72 hours).
-
At each time point, capture images of the cells using a microscope.
-
Quantify neurite length and branching using a suitable image analysis software.
-
Plot neurite length/branching against treatment duration to determine the optimal time point.
Protocol 2: Western Blot Analysis of p-AKT (Ser473) Levels Following this compound Treatment
This protocol describes how to assess the temporal effect of this compound on the PI3K/AKT signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or vehicle for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-AKT (Ser473) and total AKT.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-AKT levels to total AKT for each time point.
Protocol 3: NF-κB Reporter Assay to Measure this compound-Mediated Inhibition
This protocol allows for the quantification of this compound's inhibitory effect on the NF-κB signaling pathway over time.
Materials:
-
Cell line stably or transiently expressing an NF-κB-driven reporter gene (e.g., luciferase)
-
This compound
-
Vehicle control (e.g., DMSO)
-
NF-κB pathway activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cell line in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a set duration (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for different time periods (e.g., 1, 2, 4, 6, 8, 24 hours). Include an unstimulated control.
-
At each time point, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter or total protein concentration if necessary.
-
Plot the relative luciferase units against the stimulation time for each this compound concentration to determine the kinetics of NF-κB inhibition.
V. Visualizations
Diagram 1: Proposed signaling pathways modulated by this compound.
Diagram 2: Experimental workflow for a time-course analysis.
Diagram 3: Logical flow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FKBP51 overexpression in the corticolimbic system stabilizes circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duration of reduction in enduring stress-induced hyperalgesia via FKBP51 inhibition depends on timing of administration relative to traumatic stress exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
Dealing with SAFit1 batch-to-batch variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from batch-to-batch variability of SAFit1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the FK506-binding protein 51 (FKBP51).[1][2] It achieves its selectivity through an induced-fit mechanism that is not favorable for the structurally similar homolog FKBP52.[2][3] By inhibiting FKBP51, this compound has been shown to enhance neurite elongation in neuronal cultures and improve neuroendocrine feedback and stress-coping behaviors in mice, making it a valuable tool for research in neurobiology and stress-related disorders.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store lyophilized this compound at -20°C, desiccated. In this form, the chemical is stable for up to 36 months.[4]
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[1] Always centrifuge the vial before opening to ensure all powder is at the bottom.[1]
-
In Vivo Working Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Q3: What are the potential sources of batch-to-batch variability with this compound?
While specific variability data for this compound is not extensively published, potential sources of batch-to-batch variability for small molecule inhibitors like this compound can include:
-
Purity and Impurities: The presence of impurities from the chemical synthesis process can affect the compound's activity and lead to off-target effects.[5][6]
-
Solubility: Inconsistent solubility between batches can lead to variations in the effective concentration in your experiments.[7]
-
Stability: Degradation of the compound due to improper storage or handling can reduce its potency.[2][7]
-
Formulation: For in vivo studies, the preparation of the dosing solution can introduce variability.[8]
Troubleshooting Guide for this compound Batch-to-Batch Variability
This guide is designed to help you identify and resolve issues related to inconsistent results between different batches of this compound.
Q1: I'm observing a decrease in the expected biological effect with a new batch of this compound. What should I do first?
First, verify the proper storage and handling of the new batch. Improper storage, even for a short period, can impact the compound's stability.[9] Ensure that the stock solution was prepared correctly and that the final concentration in your assay is accurate. It is also crucial to rule out other experimental variables, such as cell passage number, reagent quality, and instrument performance.
Q2: How can I confirm the identity and purity of a new this compound batch?
To ensure the quality of a new batch, it is advisable to perform in-house quality control checks or request the vendor's Certificate of Analysis (CoA).[10][11] The CoA should provide data on the compound's identity and purity. Key analytical techniques for small molecules include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify potential impurities.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[2]
Q3: My new batch of this compound is showing poor solubility. How can I address this?
Poor solubility can lead to a lower effective concentration of the inhibitor.[7] If you observe precipitation in your stock solution or culture medium, consider the following:
-
Sonication: Gentle sonication can help dissolve the compound.
-
Warming: Briefly warming the solution may improve solubility, but be cautious of potential degradation at higher temperatures.
-
Solvent Choice: Ensure you are using an appropriate solvent. While DMSO is common, the final concentration in aqueous media should typically be below 0.5% to avoid cellular toxicity.[1]
Q4: I suspect the new batch of this compound has lower potency. How can I test this?
To compare the potency of different batches, perform a dose-response experiment. This will allow you to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for each batch. A significant shift in the IC50/EC50 value between batches indicates a difference in potency.[7]
| Parameter | Description | Typical Assay |
| IC50/EC50 | The concentration of an inhibitor that elicits a 50% response. | Cell-based functional assay (e.g., neurite outgrowth) or biochemical assay. |
Experimental Protocols
Protocol 1: Validation of a New this compound Batch
-
Visual Inspection: Visually inspect the solid compound for any changes in color or texture compared to previous batches.
-
Solubility Test: Prepare a stock solution (e.g., 10 mM in DMSO) and observe for complete dissolution. Check for any precipitation upon dilution to the working concentration in your experimental buffer or media.
-
Purity and Identity Confirmation (if equipment is available):
-
HPLC: Analyze the purity of the new batch and compare the chromatogram to a previous, validated batch.
-
LC-MS: Confirm that the major peak corresponds to the correct molecular weight of this compound.
-
-
Functional Assay (Dose-Response Curve):
-
Prepare serial dilutions of the new this compound batch and a previously validated batch.
-
Perform your standard biological assay (e.g., neurite outgrowth assay in N2a or SH-SY5Y cells).[1]
-
Measure the biological response at each concentration.
-
Plot the dose-response curves for both batches and calculate the IC50/EC50 values.
-
A significant difference in the IC50/EC50 values suggests a difference in potency.
-
Visualizations
Caption: Mechanism of this compound action on the Hsp90/GR complex.
Caption: Workflow for troubleshooting this compound batch-to-batch variability.
Caption: Experimental workflow for validating a new batch of this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Análisis y QC de moléculas pequeñas [sigmaaldrich.com]
- 4. content.ampp.org [content.ampp.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Quality control of small molecules - Kymos [kymos.com]
- 11. nuvisan.com [nuvisan.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
Validation & Comparative
A Comparative Guide to SAFit1 and SAFit2: Selectivity for FKBP51
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SAFit1 and SAFit2, two potent and selective inhibitors of the FK506-Binding Protein 51 (FKBP51). A comprehensive analysis of their binding affinities, selectivity, and impact on cellular signaling pathways is presented to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and SAFit2, highlighting their potency and selectivity for FKBP51.
| Parameter | This compound | SAFit2 | Reference(s) |
| Binding Affinity (Ki) for FKBP51 | 4 ± 0.3 nM | 6 ± 2 nM | [3][4][5][6] |
| Selectivity for FKBP51 over FKBP52 | >10,000-fold | >10,000-fold | [1][7] |
| Binding Affinity (Ki) for FKBP52 | ≥ 50,000 nM | ≥ 50,000 nM | [5] |
Mechanism of Selectivity
The high selectivity of both this compound and SAFit2 for FKBP51 over its close homolog FKBP52 is attributed to an induced-fit mechanism.[8][9] Upon binding of a SAFit compound, a key phenylalanine residue (Phe67) in FKBP51 undergoes a conformational flip.[1][2] This conformational change is not favored in FKBP52, thus providing the basis for the remarkable selectivity of this class of ligands.[1][2]
Impact on Signaling Pathways
FKBP51 is a co-chaperone that modulates several important signaling pathways.[10] Inhibition of FKBP51 by SAFit compounds has been shown to impact these pathways, demonstrating their utility as chemical probes to dissect FKBP51 function.
AKT Signaling Pathway
FKBP51 can act as a scaffolding protein, bringing the phosphatase PHLPP into proximity with AKT to facilitate its dephosphorylation and subsequent inactivation.[10][11] By inhibiting FKBP51, SAFit compounds can modulate AKT signaling. For instance, SAFit2 has been shown to enhance the binding of AKT2 to its substrate AS160.[4][6]
Caption: Inhibition of FKBP51 by SAFit compounds modulates the AKT signaling pathway.
NF-κB Signaling Pathway
FKBP51 has also been implicated as a regulator of the NF-κB signaling cascade.[10] Studies have shown that SAFit compounds can impair doxorubicin-induced NF-κB activation in melanoma cells.[5] SAFit2, in particular, has been demonstrated to reduce the activation of the NF-κB pathway following nerve injury.[12]
Caption: SAFit compounds interfere with FKBP51's modulation of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of this compound and SAFit2 to FKBP51.
Principle: The assay measures the change in polarization of fluorescently labeled ligand upon binding to a protein. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling is slowed, leading to an increase in polarization.
General Protocol:
-
A fluorescently labeled tracer that binds to FKBP51 is used.
-
A constant concentration of FKBP51 and the fluorescent tracer are incubated together.
-
Increasing concentrations of the competitor ligand (this compound or SAFit2) are added.
-
The competitor ligand displaces the fluorescent tracer from FKBP51, causing a decrease in fluorescence polarization.
-
The IC50 value is determined by plotting the change in polarization against the logarithm of the competitor concentration.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow of the Fluorescence Polarization competition assay.
NanoBRET Assay for Intracellular Binding
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures target engagement within living cells.
Principle: This technology uses the energy transfer from a NanoLuc luciferase-tagged protein (FKBP51-Nluc) to a fluorescent tracer. When the tracer is bound to the tagged protein, BRET occurs. A competitor compound that displaces the tracer will disrupt BRET.
General Protocol:
-
Cells are engineered to express FKBP51 fused to NanoLuc luciferase.
-
A cell-permeable fluorescent tracer that binds to FKBP51 is added to the cells.
-
The NanoLuc substrate is added, and the baseline BRET signal is measured.
-
Increasing concentrations of the test compound (this compound or SAFit2) are added.
-
The displacement of the fluorescent tracer by the test compound leads to a decrease in the BRET signal.
-
The intracellular IC50 value is determined from the dose-response curve.
Caption: Principle of the NanoBRET assay for measuring intracellular target engagement.
Conclusion
Both this compound and SAFit2 are invaluable tools for studying the function of FKBP51. They exhibit high potency and exceptional selectivity. While their binding affinities for FKBP51 are comparable, SAFit2 is often preferred for in vivo studies due to its more favorable pharmacokinetic properties.[1][2][13] The choice between this compound and SAFit2 will ultimately depend on the specific experimental context and research question. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring the potential of selective FKBP51 inhibitors on melanoma: an investigation of their in vitro and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAFit2 | FKBP51 inhibitor | depression | obesity | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibitors of the FK506-binding protein 51 by induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. SAFit2 reduces neuroinflammation and ameliorates nerve injury-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
SAFit1: A Comparative Guide to its Inhibitory Effect on FKBP51 in Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAFit1, a selective inhibitor of the FK506-binding protein 51 (FKBP51), with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the evaluation of this compound for research and drug development purposes.
Comparative Analysis of FKBP51 Inhibitors
This compound is a potent and highly selective inhibitor of FKBP51, a protein implicated in stress-related disorders, metabolic diseases, and certain cancers.[1][2] Its selectivity is achieved through an "induced-fit" mechanism, which is less favorable for the structurally similar homolog FKBP52.[1][2] This high selectivity is a key advantage over less selective FKBP ligands.
Here, we compare this compound with its close analog SAFit2 and the earlier generation iFit4, based on their biochemical affinity and cellular target engagement.
| Inhibitor | Ki for FKBP51 (nM) | Selectivity over FKBP52 | Intracellular IC50 (NanoBRET Assay) | Key Features |
| This compound | 4 ± 0.3[3] | >10,000-fold[1][4] | Substantially less potent than SAFit2 in cells, suggesting lower permeability or active efflux.[5] | High biochemical potency and selectivity.[1][3] |
| SAFit2 | 6 ± 2 | >10,000-fold[1] | Retains high selectivity for FKBP51 over FKBP52 in cells.[5] | Considered the "gold standard" for FKBP51 pharmacology with a good balance of affinity, selectivity, and pharmacokinetic properties.[6] |
| iFit4 | Substantially enhanced affinity for FKBP51 compared to iFit1, with undetectable binding to FKBP52.[1] | High | Not explicitly reported in the provided results, but is a precursor to the SAFit series. | An earlier analog that confirmed the induced-fit binding mode.[1] |
Experimental Validation of this compound's Inhibitory Effect
The inhibitory effect of this compound on FKBP51 in human cells has been validated through various functional assays, primarily focusing on neuronal cells due to FKBP51's role in stress and neurodegeneration.
Neurite Outgrowth Stimulation
Inhibition of FKBP51 by this compound has been shown to potently stimulate neurite outgrowth in neuronal cell lines such as SH-SY5Y and N2a, as well as in primary hippocampal neurons.[1][3] This effect is dose-dependent and observed over a wide concentration range (1-1000 nM).[3]
Inhibition of IKKα Phosphorylation
FKBP51 is known to modulate the NF-κB signaling pathway by interacting with the IKK complex.[7][8] this compound, along with SAFit2, has been demonstrated to inhibit the phosphorylation of IKKα in murine microglia SIM-A9 cells, indicating its ability to interfere with the cellular functions of FKBP51 in inflammatory signaling.
Experimental Protocols
Neurite Outgrowth Assay in SH-SY5Y Cells
This protocol is adapted from established methods for assessing neurite outgrowth in the SH-SY5Y human neuroblastoma cell line.[9][10][11][12][13]
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., low-serum medium containing retinoic acid)
-
This compound (and other inhibitors for comparison)
-
96-well plates
-
High-content imaging system
-
Neurite outgrowth analysis software
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an optimal density (e.g., 2,500 cells/well) to allow for neurite extension without excessive cell-cell contact.[9][11]
-
Differentiation: Differentiate the cells by replacing the growth medium with differentiation medium. This typically involves a multi-day protocol with retinoic acid to induce a neuronal phenotype.[9][10]
-
Compound Treatment: Treat the differentiated cells with various concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite outgrowth.
-
Imaging: Fix and stain the cells with a neuronal marker (e.g., βIII-tubulin) and a nuclear stain (e.g., DAPI). Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify neurite length, number of branches, and other relevant morphological parameters per neuron.
Western Blot for IKKα Phosphorylation
This protocol outlines the general steps for assessing the inhibition of IKKα phosphorylation by this compound.
Materials:
-
SIM-A9 cells (or other relevant cell line)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Stimulating agent (e.g., LPS)
-
Primary antibodies: anti-phospho-IKKα/β (Ser176/180), anti-total IKKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture SIM-A9 cells to a suitable confluency. Pre-treat the cells with this compound for a specified time before stimulating with an agent like LPS to induce IKKα phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-IKKα/β overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IKKα.
NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the intracellular binding of this compound to FKBP51.[5][14][15][16]
Materials:
-
HEK293T cells
-
Plasmid encoding FKBP51-NanoLuc® fusion protein
-
NanoBRET™ tracer ligand
-
This compound and other test compounds
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Transfection: Transfect HEK293T cells with the FKBP51-NanoLuc® fusion vector.
-
Cell Seeding: After 24 hours, harvest and seed the transfected cells into a white 96-well assay plate.
-
Compound and Tracer Addition: Add the test compounds (e.g., this compound) at various concentrations to the wells, followed by the addition of the NanoBRET™ tracer.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period to allow the binding to reach equilibrium.
-
Substrate Addition and Measurement: Add the Nano-Glo® Substrate to all wells and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the compound concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
FKBP51 Signaling Pathways
FKBP51 is a co-chaperone that interacts with Hsp90 and regulates the activity of several key signaling proteins, including the glucocorticoid receptor (GR), AKT, and the IKK complex in the NF-κB pathway.[7][8][17][18] Inhibition of FKBP51 by this compound can therefore modulate these downstream pathways.
Caption: FKBP51 signaling pathways modulated by this compound.
Experimental Workflow: Neurite Outgrowth Assay
The following diagram illustrates the key steps in a high-throughput neurite outgrowth assay to evaluate the effect of this compound.
Caption: Workflow for a high-throughput neurite outgrowth assay.
Experimental Workflow: NanoBRET™ Target Engagement Assay
This diagram outlines the workflow for determining the intracellular target engagement of this compound with FKBP51.
Caption: Workflow for the NanoBRET™ target engagement assay.
Clinical Perspective
While this compound and SAFit2 have demonstrated significant potential in preclinical studies for stress-related and neurological disorders, there is currently no publicly available information on their progression into clinical trials. An in-silico study has identified several FDA-approved drugs that may inhibit FKBP5, suggesting the potential for drug repurposing in this area.[19] The development of highly selective FKBP51 inhibitors like this compound represents a promising therapeutic strategy, and further investigation into their clinical translation is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibitors of the FK506-binding protein 51 by induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Differentiated SH-SY5Y Cells for High-Throughput Screening in a 96-Well Plate Format: Protocol Optimisation and Application for Neurite Outgrowth Assays | Semantic Scholar [semanticscholar.org]
- 11. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
- 14. eubopen.org [eubopen.org]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. OR | Free Full-Text | Scaffold proteins of cancer signaling networks: The paradigm of FK506 binding protein 51 (FKBP51) supporting tumor intrinsic properties and immune escape [techscience.com]
- 19. FKBP5 blockade may provide a new horizon for the treatment of stress-associated disorders: An in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SAFit1 and Other Prominent FKBP Ligands for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of SAFit1 with other well-established FKBP (FK506-Binding Protein) ligands, supported by experimental data. We delve into the binding affinities, selectivity, and cellular effects of these compounds, providing detailed methodologies for key experiments to aid in your research and development endeavors.
The FKBP family of proteins has emerged as a critical target in a range of therapeutic areas, from immunosuppression to neurodegenerative diseases and cancer. The development of selective ligands for individual FKBP isoforms is a key challenge in harnessing their therapeutic potential. This guide focuses on this compound, a highly selective inhibitor of FKBP51, and compares its performance against the well-known, non-selective FKBP ligands, FK506 (Tacrolimus) and Rapamycin (Sirolimus).
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its target protein is a crucial determinant of its potency and potential for therapeutic application. The following table summarizes the dissociation constants (Ki) of this compound, FK506, and Rapamycin for the most widely studied FKBP isoforms: FKBP12, FKBP51, and FKBP52. Lower Ki values indicate higher binding affinity.
| Ligand | FKBP12 Ki (nM) | FKBP51 Ki (nM) | FKBP52 Ki (nM) |
| This compound | - | 4 ± 0.3[1] | >50000[1] |
| FK506 | 0.4 | 104 ± 14[2] | 23 ± 3[3] |
| Rapamycin | 0.2 | 3.7 ± 0.9[2] | 4.2 ± 0.7[3] |
Cellular Target Engagement
While in vitro binding assays provide valuable information, understanding how these ligands engage their targets within the complex environment of a living cell is paramount. The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of ligand binding to specific proteins in live cells. The following table presents the half-maximal inhibitory concentration (IC50) values for SAFit2 (a close analog of this compound with improved pharmacokinetic properties), FK506, and Rapamycin against FKBP12, FKBP51, and FKBP52 in a cellular context.
| Ligand | FKBP12 IC50 (nM) | FKBP51 IC50 (nM) | FKBP52 IC50 (nM) |
| SAFit2 | >10000 | 180 | >10000 |
| FK506 | 13 | 410 | 110 |
| Rapamycin | 10 | 130 | 120 |
Data for SAFit2, FK506, and Rapamycin intracellular binding was obtained from NanoBRET assays.[4]
Signaling Pathways and Cellular Effects
The functional consequences of FKBP ligand binding are diverse and depend on the specific FKBP isoform targeted and the cellular context.
This compound and the Glucocorticoid Receptor (GR) Signaling Pathway
This compound is a selective inhibitor of FKBP51, a co-chaperone that regulates the sensitivity of the glucocorticoid receptor (GR).[5] By inhibiting FKBP51, this compound can enhance GR signaling, a mechanism with potential therapeutic implications in stress-related disorders.[5][6] The selective inhibition of FKBP51 by this compound has been shown to promote neurite outgrowth in neuronal cell lines and primary hippocampal neurons.[1]
References
- 1. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Signaling Pathway: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of SAFit1: A Comparative Analysis of its Cross-Reactivity with FKBP52 and Other Homologs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the binding affinity and selectivity of the FKBP51 inhibitor, SAFit1, against its close homolog FKBP52 and other members of the FK506-binding protein (FKBP) family. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound has emerged as a potent and highly selective inhibitor of FKBP51, a protein implicated in various stress-related and neurological disorders. The therapeutic potential of targeting FKBP51 is significant, but achieving selectivity over its structurally similar homolog, FKBP52, is a critical challenge due to the opposing biological roles of these two proteins. This guide dissects the cross-reactivity profile of this compound, offering a clear comparison of its interaction with FKBP52 and other FKBPs.
Quantitative Comparison of this compound Binding Affinities
The selectivity of this compound for FKBP51 over FKBP52 is a key attribute that underpins its therapeutic promise. The following table summarizes the binding affinities of this compound for FKBP51 and FKBP52, highlighting the remarkable difference in potency.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (FKBP52 Ki / FKBP51 Ki) |
| This compound | FKBP51 | 4 ± 0.3[1] | - | >12,500-fold[1] |
| FKBP52 | >50,000[1] | - |
Note: Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to its target. A lower Ki value indicates a stronger binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit 50% of the target's activity.
The "Induced-Fit" Mechanism: The Basis for this compound's Selectivity
The remarkable selectivity of this compound is attributed to an "induced-fit" mechanism.[2][3] Unlike unselective FKBP ligands, this compound binding to FKBP51 induces a conformational change in the protein that is not energetically favorable for FKBP52. This selective binding pocket stabilization is the key to differentiating between these two highly homologous proteins.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cross-reactivity.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of this compound for FKBP51 and its homologs by measuring the change in polarization of a fluorescently labeled ligand (tracer) upon binding to the protein.
Materials:
-
Purified recombinant FKBP51 and FKBP52 proteins
-
Fluorescently labeled tracer molecule that binds to the FKBP active site
-
This compound compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)
-
384-well black microplates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Prepare a serial dilution of this compound: A range of this compound concentrations is prepared in the assay buffer.
-
Mix protein and tracer: In the wells of the microplate, a fixed concentration of the FKBP protein (e.g., FKBP51 or FKBP52) and the fluorescent tracer are combined.
-
Add this compound: The serially diluted this compound is added to the wells containing the protein-tracer mixture. A control well with no inhibitor is also included.
-
Incubate: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization: The fluorescence polarization of each well is measured using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore used in the tracer.
-
Data analysis: The data is plotted as fluorescence polarization versus the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Neurite Outgrowth Assay
This assay assesses the functional effect of selective FKBP51 inhibition by this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound compound
-
Nerve Growth Factor (NGF) or other differentiation-inducing agent
-
Microscopy imaging system
-
Image analysis software
Procedure:
-
Cell plating: Neuronal cells are seeded in multi-well plates at an appropriate density.
-
Differentiation: Cells are treated with a differentiation-inducing agent like NGF to stimulate initial neurite formation.
-
This compound treatment: Cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a period of 24-72 hours to allow for neurite outgrowth.
-
Imaging: The cells are fixed and stained (e.g., with beta-III tubulin antibody) or imaged directly if using fluorescently labeled cells. Images of multiple fields per well are captured using a microscope.
-
Quantification: Image analysis software is used to measure the length and number of neurites per cell.
-
Data analysis: The neurite outgrowth data from this compound-treated cells are compared to the control group to determine the effect of the compound.
Visualizing the Opposing Roles of FKBP51 and FKBP52 in Steroid Hormone Receptor Signaling
FKBP51 and FKBP52 are both co-chaperones of the heat shock protein 90 (Hsp90) and play crucial, yet opposing, roles in the regulation of steroid hormone receptors, such as the glucocorticoid receptor (GR).
Caption: Opposing roles of FKBP51 and FKBP52 in GR signaling.
The diagram illustrates that FKBP51 acts as a negative regulator, reducing the affinity of the GR for its ligand, while FKBP52 acts as a positive regulator, enhancing this affinity. This compound selectively inhibits FKBP51, thereby promoting the FKBP52-mediated positive regulation of GR signaling.
Experimental Workflow for Assessing this compound Selectivity
The following diagram outlines the typical workflow for determining the selectivity of a compound like this compound.
Caption: Workflow for determining this compound's selectivity.
This workflow provides a logical progression from protein preparation to functional assays to comprehensively evaluate the selectivity and cellular effects of an inhibitor.
References
A Comparative Analysis of SAFit1 and iFit Ligands for Selective FKBP51 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SAFit1 and the broader iFit class of ligands, which are at the forefront of selective FKBP51 inhibition. FKBP51 is a promising therapeutic target for stress-related disorders, chronic pain, and certain cancers. The challenge in targeting FKBP51 has been achieving selectivity over its highly homologous and functionally distinct counterpart, FKBP52. The advent of the iFit ligand class, including the well-characterized member this compound, represents a significant breakthrough in overcoming this hurdle.
Mechanism of Action: An Induced-Fit Paradigm
The cornerstone of the high selectivity of this compound and other iFit ligands lies in their unique "induced-fit" binding mechanism.[1][2] Unlike traditional inhibitors that bind to the canonical FKBP binding pocket, iFit ligands stabilize a transient, alternative conformation of FKBP51. This is primarily achieved by displacing the phenylalanine 67 (Phe67) side chain to an "outward" conformation, creating a novel binding pocket that is not readily accessible in FKBP52.[3][4][5] This conformational change is energetically less favorable for FKBP52, leading to the remarkable selectivity of these ligands.[1]
Quantitative Comparison of Ligand Performance
The following table summarizes the binding affinities and selectivity of representative SAFit/iFit ligands for FKBP51.
| Ligand | Target Protein | Binding Affinity (Ki) | Selectivity (FKBP52/FKBP51) | Reference |
| This compound | FKBP51 | 4 nM | >10,000-fold | [1] |
| SAFit2 | FKBP51 | 6 nM | >10,000-fold | [1] |
| iFit1 | FKBP51 (WT) | Weak affinity | Selective vs. FKBP52 (WT) | [4] |
| iFit4 | FKBP51 | Not explicitly stated | - | [6] |
Signaling Pathways Modulated by this compound/iFit Ligands
Inhibition of FKBP51 by this compound and other iFit ligands has been shown to modulate several key signaling pathways implicated in cellular stress, growth, and inflammation. FKBP51 acts as a co-chaperone and scaffolding protein, influencing the activity of multiple downstream effectors.
Glucocorticoid Receptor (GR) Signaling
FKBP51 is a key negative regulator of the glucocorticoid receptor (GR). By binding to the GR-Hsp90 complex, FKBP51 reduces the receptor's affinity for cortisol and impairs its nuclear translocation, thereby dampening the cellular response to stress hormones.[7][8] Selective inhibition of FKBP51 by SAFit ligands can restore GR sensitivity and enhance the negative feedback of the hypothalamic-pituitary-adrenal (HPA) axis.[9]
FKBP51 negatively regulates GR signaling, an effect reversed by this compound.
Akt Signaling Pathway
FKBP51 can act as a scaffold protein, bringing the phosphatase PHLPP into proximity with the kinase Akt, leading to Akt dephosphorylation and inactivation.[10][11] The Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[12][13][14] By inhibiting FKBP51, SAFit ligands can potentially lead to increased Akt activity.
FKBP51 facilitates Akt dephosphorylation, which is blocked by this compound.
NF-κB Signaling Pathway
FKBP51 has been shown to regulate the NF-κB signaling pathway, a key player in inflammation and immunity.[8][10] FKBP51 can modulate the activity of the IKK complex, which is central to NF-κB activation. Inhibition of FKBP51 may therefore have anti-inflammatory effects.
FKBP51 modulates NF-κB signaling, a process targeted by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and application of this compound and iFit ligands.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled ligand (tracer) to FKBP51. Unlabeled ligands like this compound compete with the tracer, causing a decrease in fluorescence polarization.
Materials:
-
Purified recombinant human FKBP51 protein
-
Fluorescently labeled FKBP ligand (e.g., a fluorescein-conjugated analog of a known FKBP binder)
-
This compound or other iFit ligands
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the unlabeled ligand (this compound/iFit) in assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer and a fixed concentration of FKBP51 to each well.
-
Add the serially diluted unlabeled ligand to the wells. Include controls with no unlabeled ligand (maximum polarization) and no FKBP51 (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure fluorescence polarization using the plate reader.
-
Plot the change in polarization as a function of the unlabeled ligand concentration and fit the data to a competitive binding model to determine the IC50, from which the Ki can be calculated.
Workflow for the Fluorescence Polarization assay.
Thermal Shift Assay (TSA) for Ligand Binding and Protein Stability
This assay, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
Materials:
-
Purified recombinant human FKBP51 protein
-
This compound or other iFit ligands
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well PCR plates
-
Real-time PCR instrument with a thermal melting curve analysis module
Procedure:
-
Prepare a solution of FKBP51 in the assay buffer.
-
Prepare solutions of this compound/iFit ligands at various concentrations.
-
In a 96-well PCR plate, mix the FKBP51 solution, the ligand solution (or buffer for control), and the SYPRO Orange dye.
-
Seal the plate and place it in the real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
The Tm is the temperature at which the fluorescence intensity is at its midpoint of transition.
-
A shift in the Tm in the presence of the ligand compared to the control indicates binding.
Workflow for the Thermal Shift Assay.
Neurite Outgrowth Assay in a Neuronal Cell Line
This cellular assay assesses the functional effect of FKBP51 inhibition on neuronal differentiation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium and supplements
-
Differentiation-inducing agent (e.g., retinoic acid for SH-SY5Y, or Nerve Growth Factor for PC12)
-
This compound or other iFit ligands
-
Microscopy imaging system and analysis software
Procedure:
-
Plate the neuronal cells in a suitable culture vessel (e.g., 24-well plate).
-
Allow the cells to adhere overnight.
-
Treat the cells with the differentiation-inducing agent in the presence of various concentrations of the this compound/iFit ligand or vehicle control.
-
Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite outgrowth.
-
Fix and stain the cells to visualize neurites (e.g., using an antibody against β-III tubulin).
-
Capture images using a microscope.
-
Quantify neurite length and number per cell using image analysis software.
-
Compare the extent of neurite outgrowth in ligand-treated cells to the vehicle control.
Conclusion
This compound and the broader iFit class of ligands represent a pivotal advancement in the selective targeting of FKBP51. Their unique induced-fit mechanism of action confers exceptional selectivity over the closely related FKBP52, a critical feature for therapeutic development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these innovative molecules in modulating key signaling pathways involved in a range of human diseases.
References
- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP5/ FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
SAFit1: A Preclinical Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of SAFit1, a potent and highly selective inhibitor of the FK506-binding protein 51 (FKBP51). We will objectively compare its performance with alternative therapeutic strategies and provide detailed experimental data and protocols to validate its promise in various disease models.
Executive Summary
This compound is a novel small molecule that exhibits high-affinity binding to FKBP51, a protein implicated in stress-related disorders, chronic pain, and cancer. Its unique "induced-fit" mechanism of action confers exceptional selectivity over the closely related homolog FKBP52, minimizing potential off-target effects. Preclinical studies have demonstrated the potential of this compound and its analogues in promoting neuronal health, alleviating symptoms of depression and neuropathic pain, and inhibiting the growth of glioblastoma. This guide will delve into the quantitative data from these studies, compare this compound to current standards of care in preclinical settings, and provide the necessary details for researchers to replicate and build upon these findings.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Compound | Target | Kᵢ (nM) | Selectivity (vs. FKBP52) |
| This compound | FKBP51 | 4 ± 0.3 [1] | >12,500-fold [1] |
| FKBP52 | >50,000[1] | ||
| FK506 (Tacrolimus) | FKBP12 | 0.4 | Low |
| FKBP51 | ~10 | ||
| FKBP52 | ~10 |
Note: Lower Kᵢ values indicate higher binding affinity.
Table 2: Preclinical Efficacy of this compound/SAFit2 in Major Depressive Disorder Models
| Treatment | Animal Model | Key Efficacy Endpoint | Result | Comparator |
| SAFit2 | Mouse (Forced Swim Test) | Increased struggling time | Significantly increased active coping behavior.[2] | Vehicle |
| SAFit2 + Escitalopram (SSRI) | Mouse (Forced Swim Test) | Increased struggling time | Significantly augmented the effect of escitalopram.[2] | Escitalopram alone |
| Fluoxetine (SSRI) | Mouse (Chronic Social Defeat Stress) | Increased social interaction time | Reversed stress-induced social avoidance. | Vehicle |
Note: SAFit2, a close analogue of this compound, is often used in in vivo studies due to its favorable pharmacokinetic properties. Data for direct head-to-head preclinical comparisons with standard-of-care antidepressants in a single study is limited.
Table 3: Preclinical Efficacy of SAFit2 in Neuropathic Pain Models
| Treatment | Animal Model | Key Efficacy Endpoint | Result | Comparator |
| SAFit2 | Mouse (Spared Nerve Injury) | Reduced mechanical hypersensitivity | Significantly ameliorated neuropathic pain behavior.[3] | Vehicle |
| SAFit2 | Mouse (Spared Nerve Injury) | Reduced neuroinflammation | Decreased cytokine and chemokine levels in the dorsal root ganglia and spinal cord.[3] | Vehicle |
| Pregabalin | Rat (Streptozotocin-induced diabetic neuropathy) | Reduced mechanical allodynia and thermal hyperalgesia | Effective in mitigating neuropathic pain symptoms.[4] | Vehicle |
| Gabapentin | Rat (Streptozotocin-induced diabetic neuropathy) | Reduced mechanical allodynia | Alleviated neuropathic pain symptoms.[4] | Vehicle |
Table 4: Preclinical Efficacy of this compound/SAFit2 in Glioblastoma Models
| Treatment | Cell Line/Animal Model | Key Efficacy Endpoint | Result | Comparator |
| This compound/SAFit2 | D54 and U251 Glioma Cells | Reduced PD-L1 expression | Decreased the expression of an immune checkpoint protein. | Vehicle |
| SAFit2 | U251-PBMC co-cultures | Protective effect | Corroborated the potential of FKBP51 inhibition in combination therapy. | Vehicle |
| Temozolomide | U87MG and GL261 Glioma Models (in vivo) | Reduced tumor growth | Demonstrated anti-tumor effects.[1][3] | Vehicle |
Note: Preclinical data directly comparing the efficacy of this compound/2 with temozolomide in the same glioblastoma model is limited.
Table 5: In Vitro Effect of this compound on Neurite Outgrowth
| Treatment | Cell Line | Endpoint | Result |
| This compound (1-1000 nM) | N2a and SH-SY5Y neuroblastoma cells, primary hippocampal neurons | Neurite Outgrowth | Potently and dose-dependently stimulated neurite outgrowth.[5] |
| Brain-Derived Neurotrophic Factor (BDNF) | Primary hippocampal neurons | Neurite Outgrowth | Increased neurite outgrowth.[6] |
Note: A specific EC50 value for this compound-induced neurite outgrowth is not consistently reported across studies.
Table 6: Pharmacokinetic Parameters of this compound in Mice
| Compound | Dose | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) |
| This compound | 10 mg/kg | Oral | Data not available | Data not available | Data not available | Data not available |
A validated LC-MS/MS method for the simultaneous quantification of SAFit-1 and SAFit-2 in mice plasma has been developed and reported, demonstrating the feasibility of conducting pharmacokinetic studies.[7][8] However, a consolidated table of these specific pharmacokinetic parameters for this compound was not found in the reviewed literature.
Mandatory Visualization
Caption: this compound inhibits FKBP51, modulating multiple signaling pathways.
Caption: Workflow for the mouse forced swim test.
Experimental Protocols
Neurite Outgrowth Assay
Objective: To quantify the effect of this compound on the growth of neurites from neuronal cells.
Materials:
-
Neuronal cell line (e.g., N2a, SH-SY5Y) or primary hippocampal neurons.
-
Cell culture medium appropriate for the chosen cell type.
-
This compound stock solution (in DMSO).
-
Poly-D-lysine coated culture plates.
-
Microscope with imaging capabilities.
-
Image analysis software (e.g., ImageJ with NeuronJ plugin).
Procedure:
-
Cell Plating: Seed neuronal cells onto poly-D-lysine coated plates at a density that allows for individual cell morphology analysis.
-
Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle control (DMSO). A positive control such as Brain-Derived Neurotrophic Factor (BDNF) can also be included.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining (Optional but Recommended): Fix the cells with 4% paraformaldehyde and stain for neuronal markers (e.g., β-III tubulin) to enhance visualization of neurites.
-
Imaging: Capture images of multiple random fields for each treatment condition using a microscope.
-
Quantification: Use image analysis software to measure the total length of neurites per neuron, the number of primary neurites, and the number of branch points.
Forced Swim Test in Mice
Objective: To assess the antidepressant-like effects of SAFit2 by measuring the duration of immobility in mice subjected to a stressful swim environment.
Materials:
-
Male C57BL/6 mice.
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter).
-
Water at 23-25°C.
-
SAFit2 solution for injection.
-
Vehicle control solution.
-
Video recording equipment.
-
Software for behavioral analysis.
Procedure:
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Treatment: Administer SAFit2 (e.g., 20 mg/kg, intraperitoneally) or vehicle control to the mice.
-
Waiting Period: Return the mice to their home cages for a specific period before testing (e.g., 16 hours), as the timing of administration can influence the results.
-
Forced Swim Test: Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Recording: Record the entire session using a video camera positioned to have a clear view of the mouse.
-
Data Analysis: Score the last 4 minutes of the test for periods of immobility (when the mouse makes only the minimal movements necessary to keep its head above water) and struggling (active swimming and climbing). An increase in struggling time and a decrease in immobility time are indicative of an antidepressant-like effect.
-
Post-Test Care: After the test, remove the mice from the water, dry them with a towel, and place them in a clean, dry cage with a heat source to prevent hypothermia.
Conclusion
The preclinical data for this compound and its analogue SAFit2 strongly support their therapeutic potential across a range of disorders characterized by FKBP51 dysregulation. The high selectivity of this compound for its target minimizes the risk of off-target effects, a significant advantage over less selective compounds. In preclinical models of depression and neuropathic pain, SAFit2 demonstrates efficacy comparable to or, in some aspects, potentially synergistic with existing therapies. Furthermore, its ability to modulate the tumor microenvironment in glioblastoma suggests a role in oncology, possibly in combination with standard-of-care treatments.
While the available data is promising, further head-to-head comparative studies with current gold-standard treatments are warranted to fully elucidate the therapeutic window and relative efficacy of this compound. Comprehensive pharmacokinetic and toxicology studies will also be crucial for its translation to clinical settings. The detailed protocols and compiled data in this guide are intended to facilitate such future investigations and accelerate the development of this promising new class of therapeutics.
References
- 1. [PDF] Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological Modulation of the Psychiatric Risk Factor FKBP51 Alters Efficiency of Common Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of FKBP51 induces stress resilience and alters hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS Method for Simultaneous Quantitation of SAFit-1 and SAFit-2 in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling In Vivo Efficacy: A Comparative Analysis of SAFit1 and its Macrocyclic Analogs as FKBP51 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of SAFit1 and its next-generation macrocyclic analogs, potent and selective inhibitors of the FK506-binding protein 51 (FKBP51). This analysis is supported by available experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
This compound and its derivatives have emerged as promising therapeutic candidates for a range of stress-related disorders, neurodegenerative diseases, and certain cancers. Their mechanism of action centers on the inhibition of FKBP51, a co-chaperone that modulates the activity of the glucocorticoid receptor (GR) and is involved in the NF-κB signaling cascade. While this compound has demonstrated preclinical efficacy, the development of macrocyclic analogs aims to improve upon its pharmacokinetic properties and enhance selectivity, potentially leading to more potent and safer therapeutics.
Comparative Efficacy: SAFit Class vs. Macrocyclic Analogs
Direct comparative in vivo efficacy studies between this compound and its macrocyclic analogs are limited in the currently available literature. However, by examining the data for SAFit2, a close and more extensively studied analog of this compound, alongside the cellular and preclinical data for the newer macrocyclic compounds, we can construct a valuable comparative overview.
SAFit2 has shown significant antidepressant-like and anxiolytic effects in rodent models of stress.[1][2] These effects are attributed to the inhibition of FKBP51, which leads to enhanced GR sensitivity and a subsequent reduction in the stress response. In contrast, the available data for macrocyclic FKBP51 inhibitors primarily focuses on their superior binding affinity and selectivity, with cellular studies demonstrating their ability to block FKBP51's effect on the IKKα kinase, a key component of the NF-κB pathway.[3][4][5] While direct in vivo efficacy data for these macrocyclic compounds in stress models is still emerging, their improved pharmacological profiles suggest the potential for enhanced in vivo performance.
Quantitative Data Summary
The following tables summarize the available quantitative data for SAFit-class compounds (represented by SAFit2) and macrocyclic FKBP51 inhibitors.
| Compound Class | Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| SAFit | SAFit2 | Mouse (C57BL/6N) | 20 mg/kg, i.p., 16h before testing | Elevated Plus Maze (EPM) | Increased time spent in open arms (anxiolytic effect) | [2][6] |
| SAFit | SAFit2 | Mouse (C57BL/6N) | 20 mg/kg, i.p., 16h before testing | Dark-Light Box Test | Reduced latency to enter the lit compartment | [2][6] |
| SAFit | SAFit2 | Mouse (Spared Nerve Injury Model) | 10 mg/kg, i.p., twice daily for 6 days | Mechanical Hypersensitivity | Reduced mechanical hypersensitivity | [2][7] |
| Macrocyclic Analog | Compound 13d | Jurkat Cells (in vitro) | 1 µM | Phorbol/ionomycin-induced IL-8 secretion | Inhibition of IL-8 secretion | [3][8] |
| Macrocyclic Analog | Compounds 13c, 13d, 13e, 13h, 13i | SIM-A9 Cells (in vitro) | 1 µM | IKKα phosphorylation | Inhibition of IKKα phosphorylation | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols.
In Vivo Stress Model with SAFit2
-
Animal Model: Male C57BL/6N mice.[6]
-
Compound Administration: SAFit2 was dissolved in a vehicle of 4% ethanol, 5% Tween-80, and 5% PEG400 in 0.9% saline.[2] A dose of 20 mg/kg was administered via intraperitoneal (i.p.) injection 16 hours prior to behavioral testing.[2][6]
-
Behavioral Assays:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior, mice were placed in the center of a plus-shaped maze with two open and two closed arms. The time spent in the open arms was recorded over a 5-minute period. An increase in open arm time is indicative of an anxiolytic effect.[2]
-
Dark-Light Box Test: This test also measures anxiety-like behavior. The apparatus consists of a dark and a light compartment. The latency to enter the lit compartment and the total time spent in the lit compartment were measured. A shorter latency and increased time in the lit compartment suggest reduced anxiety.[2]
-
Cellular Assay with Macrocyclic FKBP51 Inhibitors
-
Cell Lines: Jurkat cells and SIM-A9 mouse microglia cells.[3][8]
-
Compound Treatment: Macrocyclic compounds were dissolved in DMSO and added to the cell culture medium at a final concentration of 1 µM.[3][8]
-
IKKα Phosphorylation Assay: SIM-A9 cells were treated with the macrocyclic compounds. Following treatment, cell lysates were collected and subjected to Western blotting to detect the levels of phosphorylated IKKα. A decrease in phosphorylated IKKα indicates inhibition of the NF-κB pathway.[3][8]
-
IL-8 Secretion Assay: Jurkat cells were pre-treated with the macrocyclic compounds before stimulation with phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce IL-8 secretion. The concentration of IL-8 in the cell culture supernatant was measured by ELISA. A reduction in IL-8 levels indicates an anti-inflammatory effect.[3][8]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and its analogs are mediated through their interaction with FKBP51, which in turn modulates key signaling pathways.
FKBP51 and Glucocorticoid Receptor (GR) Signaling
FKBP51 is a key negative regulator of the GR. In the absence of a ligand, the GR resides in the cytoplasm in a complex with chaperone proteins, including Hsp90 and FKBP51. The binding of FKBP51 to this complex reduces the affinity of the GR for its ligand (e.g., cortisol). Upon ligand binding, FKBP51 is displaced by FKBP52, which facilitates the translocation of the GR to the nucleus, where it can regulate gene expression. By inhibiting FKBP51, this compound and its analogs prevent this negative feedback, leading to increased GR sensitivity and a more effective stress response.
FKBP51's role in GR signaling and its inhibition by SAFit compounds.
FKBP51 and NF-κB Signaling
FKBP51 has also been shown to act as a scaffold protein that facilitates the activation of the IKK complex (IκB kinase), a central regulator of the NF-κB signaling pathway. By promoting the assembly of the IKK complex, FKBP51 enhances the phosphorylation and subsequent degradation of IκBα, leading to the activation of NF-κB and the expression of pro-inflammatory genes. The macrocyclic analogs of this compound have been shown to inhibit the phosphorylation of IKKα, suggesting that they can attenuate this pro-inflammatory signaling cascade.
FKBP51's scaffolding role in NF-κB signaling and its inhibition.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a general workflow for assessing the in vivo efficacy of novel FKBP51 inhibitors.
A generalized workflow for preclinical in vivo efficacy studies.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of targeting FKBP51. While SAFit-class compounds have demonstrated promising in vivo efficacy in models of stress and pain, the development of macrocyclic analogs represents a significant advancement in the field. These newer compounds exhibit enhanced selectivity and potent cellular activity, suggesting they may offer an improved therapeutic window.
Future research should focus on conducting head-to-head in vivo comparative studies between this compound/SAFit2 and the most promising macrocyclic analogs in various disease models. Comprehensive pharmacokinetic and pharmacodynamic studies of the macrocyclic compounds are also crucial to fully understand their in vivo behavior and to establish optimal dosing regimens for future clinical development. The continued exploration of these novel FKBP51 inhibitors holds great promise for the development of new and effective treatments for a range of debilitating conditions.
References
- 1. Selective inhibitors of the FK506-binding protein 51 by induced fit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SAFit2 reduces neuroinflammation and ameliorates nerve injury-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
Independent Verification of SAFit1's Effect on Stress Hormone Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAFit1's performance in modulating stress hormone secretion against its successor, SAFit2, and other alternative therapeutic strategies. The information is supported by experimental data from independent studies, with a focus on preclinical rodent models.
Introduction to this compound and Stress Hormone Regulation
This compound is a peripherally restricted, selective inhibitor of the FK506-binding protein 51 (FKBP51). FKBP51 is a co-chaperone of the glucocorticoid receptor (GR), which plays a critical role in the negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the central stress response system.[1] By binding to the GR complex, FKBP51 reduces the receptor's affinity for glucocorticoids like cortisol (in humans) and corticosterone (in rodents), thereby dampening the negative feedback signal.[1] Increased FKBP51 expression has been associated with a hyperactive HPA axis and glucocorticoid resistance.[1]
This compound, by selectively inhibiting FKBP51, is designed to enhance GR sensitivity, thereby strengthening the negative feedback on the HPA axis and reducing stress hormone secretion.[1] This guide examines the independent verification of this proposed mechanism and compares its efficacy to other modulators of stress hormone levels.
Comparative Performance Data
The following tables summarize the effects of this compound and its centrally and peripherally acting analogue, SAFit2, on corticosterone (CORT) levels in rats, as reported in independent studies. Due to the limited availability of precise quantitative data in the public domain, the tables describe the observed effects.
Table 1: Effect of Acute Treatment on Corticosterone (CORT) Levels in Rats
| Compound | Sex | Basal CORT | Stress-Induced CORT | Source(s) |
| This compound | Male | No significant effect | No significant effect | [1] |
| Female | Lowered mean CORT | Lowered | [1] | |
| SAFit2 | Male | No significant effect | Lowered maximum CORT | [1] |
| Female | No significant effect | No significant effect | [1] | |
| Vehicle | Male & Female | No change | Increased | [1] |
Table 2: Effect of Sub-Chronic (5-day) Treatment on Corticosterone (CORT) Levels in Rats
| Compound | Sex | Basal CORT | Stress-Induced CORT | Source(s) |
| This compound | Male | Shorter CORT pulses | Lowered | [1] |
| Female | Not reported | Not reported | ||
| SAFit2 | Male | Lowered | Lowered | [1] |
| Female | Lowered | No significant effect | [1] | |
| Vehicle | Male & Female | No change | Increased | [1] |
Comparison with Alternative Stress Hormone Regulators
Beyond FKBP51 inhibitors, other therapeutic strategies aim to regulate stress hormone secretion, primarily by inhibiting cortisol synthesis.
Table 3: Comparison of this compound with Other Stress Hormone Secretion Modulators
| Compound/Class | Mechanism of Action | Primary Target | Advantages | Disadvantages |
| This compound | Selective FKBP51 Inhibitor | FKBP51 | High selectivity for FKBP51 over FKBP52; non-immunosuppressive; peripheral action may limit central side effects. | Limited central nervous system penetration; less potent than newer analogues like SAFit2. |
| SAFit2 | Selective FKBP51 Inhibitor | FKBP51 | High potency and selectivity; penetrates the blood-brain barrier, allowing for central action. | Potential for central nervous system side effects. |
| Ketoconazole | Cortisol Synthesis Inhibitor | Cytochrome P450 enzymes (e.g., CYP11A1, CYP17, CYP11B1) | Rapid reduction in cortisol levels. | Broad-spectrum enzyme inhibition leading to potential side effects and drug interactions; risk of hepatotoxicity.[2][3] |
| Metyrapone | Cortisol Synthesis Inhibitor | 11β-hydroxylase (CYP11B1) | Blocks the final step of cortisol synthesis.[4] | Can lead to an accumulation of precursor steroids, potentially causing side effects like hirsutism.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SAFit compounds.
Sub-Chronic this compound Administration and Stress Induction in Rats
-
Animals: Adult male and female Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection once or twice daily for five consecutive days. A vehicle control group receives injections of the carrier solution (e.g., a mixture of ethanol, Tween80, and PEG400 in saline).
-
Stress Protocol (Noise Stress): On the fifth day of treatment, following the final drug administration, rats are exposed to a noise stressor. This typically involves placing the animals in a novel environment and exposing them to a loud noise (e.g., 100 dB) for a defined period (e.g., 10-20 minutes).
-
Blood Sampling: Blood samples are collected serially before, during, and after the stress procedure to measure plasma corticosterone levels. Automated blood sampling systems are often used to minimize handling stress.
-
Hormone Analysis: Plasma corticosterone concentrations are determined using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
CRH and ACTH Stimulation Tests
To determine the level of the HPA axis at which SAFit compounds exert their effects, corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) stimulation tests are performed.[1]
-
CRH Stimulation Test:
-
Following a baseline blood sample, rats are administered an intravenous (i.v.) bolus of CRH.
-
Serial blood samples are collected at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plasma ACTH and corticosterone levels are measured to assess the pituitary and adrenal response, respectively. A reduced CRH-induced ACTH secretion would suggest an effect at or above the pituitary.[1]
-
-
ACTH Stimulation Test:
-
After a baseline blood sample, rats are given an i.v. injection of ACTH.
-
Blood samples are collected at subsequent time points (e.g., 15, 30, 60 minutes).
-
Plasma corticosterone levels are measured to evaluate the adrenal gland's capacity to produce cortisol in response to direct stimulation.
-
Mandatory Visualizations
Signaling Pathway of HPA Axis and FKBP51/GR Interaction
Caption: HPA axis regulation and the cellular mechanism of this compound action.
Experimental Workflow for this compound Evaluation
Caption: Workflow for in-vivo evaluation of this compound's effect on stress-induced corticosterone.
Conclusion
Independent verification studies confirm that this compound, a peripheral FKBP51 inhibitor, can modulate stress hormone secretion in a sex- and treatment-duration-dependent manner in rats. Specifically, acute treatment with this compound has been shown to lower mean and stress-induced corticosterone in female rats, while sub-chronic treatment can reduce stress-induced corticosterone in male rats.[1] Its successor, SAFit2, which also acts centrally, demonstrates a more robust and broader effect on corticosterone levels.[1] When compared to cortisol synthesis inhibitors like ketoconazole and metyrapone, this compound offers a more targeted mechanism of action with potentially fewer off-target effects. The development of selective FKBP51 inhibitors like this compound represents a promising and mechanistically novel approach for the treatment of stress-related disorders. Further research with publicly available quantitative data will be crucial for a more detailed comparative analysis.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling SAFit1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of SAFit1, a selective inhibitor of the FK506-binding protein 51 (FKBP51).
This compound is a potent research compound, and as such, requires careful handling to minimize exposure and ensure the integrity of experimental outcomes.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe and effective use of this compound in your laboratory.
Personal Protective Equipment (PPE) for this compound
A comprehensive approach to PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. This guidance is based on standard laboratory safety protocols for handling potent, non-volatile small molecules.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Stock Solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended | Fully-buttoned lab coat | N95 respirator or higher, especially if weighing powder outside of a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required if handled in a biological safety cabinet |
| In Vivo Studies | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required for handling prepared solutions |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required if handling sealed waste containers |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps, from receiving the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following provides a general methodology for preparing a stock solution of this compound.
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation:
-
Don all appropriate PPE as outlined in the table above.
-
Ensure a certified chemical fume hood or a ventilated balance enclosure is used for weighing the powdered compound.
-
Clean the weighing area and all necessary equipment (e.g., spatula, weigh boat) with an appropriate solvent (e.g., 70% ethanol) and allow it to dry completely.
-
-
Weighing this compound:
-
Carefully weigh the desired amount of this compound powder onto a weigh boat. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.48 mg of this compound (Molecular Weight: 747.88 g/mol ).
-
Record the exact weight.
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder to an appropriate sterile microcentrifuge tube or vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to the tube. For the example above, you would add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but be mindful of the compound's stability.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure a safe working environment.
Waste Segregation and Disposal Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
